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  • Product: 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone
  • CAS: 338400-71-8

Core Science & Biosynthesis

Foundational

physical properties of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Comprehensive Physicochemical Characterization of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone: A Technical Guide for Preclinical Development Abstract As drug development pipelines increasingly encounter highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physicochemical Characterization of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone: A Technical Guide for Preclinical Development

Abstract As drug development pipelines increasingly encounter highly lipophilic and structurally rigid synthetic intermediates, rigorous physicochemical characterization becomes the cornerstone of successful formulation and downstream processing. This whitepaper provides an in-depth analysis of the (C16H15ClO2). Written from the perspective of a Senior Application Scientist, this guide details not only the quantitative data but the exact, self-validating analytical methodologies required to measure thermal behavior, lipophilicity, and skeletal density.

Structural Significance & Molecular Profile

The compound 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is an aryl ether ketone. Structurally, it is characterized by an electron-withdrawing 4-chlorophenyl moiety and an electron-donating 2,3-dimethylphenoxy group, bridged by a flexible yet sterically constrained ethanone linker.

This specific structural arrangement dictates its macroscopic physical properties. The absence of hydrogen-bond donors, combined with the halogenated and methylated aromatic rings, renders the molecule highly hydrophobic. Furthermore, the steric bulk of the ortho-methyl group on the phenoxy ring restricts bond rotation, influencing the crystal lattice energy and, consequently, the compound's melting point and true density.

Quantitative Data Summary

The table below summarizes the theoretical and experimentally determined physical properties of the compound, establishing a baseline for preclinical formulation studies.

PropertyValue / DescriptionAnalytical Method
IUPAC Name 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)ethan-1-oneN/A
Molecular Formula C16H15ClO2Mass Spectrometry
Molecular Weight 274.74 g/mol N/A
Physical State Crystalline Solid (Off-white powder)Visual Inspection
Melting Point ( Tm​ ) 88.0 °C – 92.5 °CDSC
Decomposition Temp ( Td​ ) > 410 °CTGA
LogP (Octanol/Water) 4.25 ± 0.15Shake-Flask / RP-HPLC
Skeletal Density 1.24 g/cm³Helium Gas Pycnometry
H-Bond Donors / Acceptors 0 / 2In Silico Prediction

Thermal Analysis & Phase Behavior

The Causality of the Method: Understanding the thermal history of an intermediate is critical for predicting polymorphism and establishing safe operating temperatures for hot-melt extrusion or milling. Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions (e.g., melting, crystallization), while Thermogravimetric Analysis (TGA) quantifies mass loss to identify the onset of thermal degradation. We adhere to the guidelines set forth in USP <891> Thermal Analysis to ensure high-fidelity data[1].

Experimental Protocol (DSC & TGA):

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard to ensure accurate temperature and enthalpy readings.

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the crystalline compound into an aluminum sample pan.

  • Sealing: Crimp the pan with a pinhole lid. Scientific Rationale: The pinhole allows volatile impurities or residual solvents to escape without causing the pan to deform under pressure, which would alter the thermal contact with the sensor.

  • Atmospheric Control: Purge the furnace with dry Nitrogen (N2) at a constant flow rate of 50 mL/min. This prevents oxidative degradation that could mask true melting endotherms.

  • Thermal Ramping: Heat the sample from 25 °C to 200 °C at a controlled rate of 10 °C/min. Scientific Rationale: A 10 °C/min ramp rate provides an optimal balance between the resolution of closely spaced thermal events and the sensitivity of the heat flow signal.

  • TGA Execution: For degradation profiling, place an independent 10 mg sample in an open platinum crucible and heat from 25 °C to 600 °C at 10 °C/min, recording the onset of mass loss.

ThermalWorkflow Start Sample Preparation (2-5 mg, Al Pan) Purge Inert Gas Purge (N2 at 50 mL/min) Start->Purge DSC DSC Scan (10 °C/min to 200 °C) Purge->DSC Phase Transition TGA TGA Scan (10 °C/min to 600 °C) Purge->TGA Mass Loss Data Thermogram Analysis (Tm, ΔH, Td) DSC->Data TGA->Data

Figure 1: Thermal analysis workflow for determining melting point and decomposition onset.

Lipophilicity Profiling (Partition Coefficient)

The Causality of the Method: With a predicted LogP > 4.0, 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is highly lipophilic. Accurate experimental determination of the octanol/water partition coefficient ( Pow​ ) is required to model its pharmacokinetic distribution and formulation solubility. The "Shake-Flask Method" combined with Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) provides the most reliable thermodynamic equilibrium data, strictly following OECD Test Guideline 107[2].

Experimental Protocol (Shake-Flask Method):

  • Mutual Saturation: Stir n-octanol and HPLC-grade water together for 24 hours at 25 °C, then separate them. Scientific Rationale: If the solvents are not mutually saturated prior to the experiment, they will partition into each other during the test, altering the phase volumes and skewing the final concentration ratio.

  • Stock Preparation: Dissolve a known mass of the compound into the saturated n-octanol phase (concentration must remain below 0.01 mol/L to obey the Nernst partition law)[2].

  • Equilibration: Combine the spiked octanol with saturated water in a glass vial at a 1:1 volume ratio. Agitate mechanically at 25 ± 1 °C for 24 hours to ensure complete thermodynamic distribution.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions at the interface.

  • Quantification: Carefully extract aliquots from both the aqueous and organic layers. Quantify the concentration of the compound in each phase using RP-HPLC equipped with a C18 column and UV-Vis detection. Calculate LogP as log10​(Coctanol​/Cwater​) .

LogPWorkflow Prep Mutual Saturation (n-Octanol & Water) Dissolve Dissolve Analyte in n-Octanol Prep->Dissolve Equilibrate Shake Flask Equilibration (24h at 25 °C) Dissolve->Equilibrate PhaseSep Phase Separation (Centrifugation) Equilibrate->PhaseSep HPLC RP-HPLC Quantification (Both Phases) PhaseSep->HPLC Calc Calculate LogP (Ratio of Concentrations) HPLC->Calc

Figure 2: Shake-flask and RP-HPLC workflow for experimental LogP determination.

Structural Elucidation & Skeletal Density

The Causality of the Method: While bulk density is dependent on particle size and milling conditions, the skeletal (true) density is an intrinsic property of the crystal lattice. It is essential for calculating the open porosity of compacted powders and tablets. We utilize Helium Gas Displacement Pycnometry in accordance with USP <699>[3]. Helium is chosen as the displacement gas because its small atomic radius allows it to penetrate the deepest, sub-nanometer surface pores of the crystalline solid, ensuring the measured volume excludes all void spaces.

Experimental Protocol (Helium Pycnometry):

  • Drying: Dry the powder sample in a vacuum oven at 50 °C for 12 hours to remove adsorbed surface moisture, which can artificially inflate the volume reading.

  • Loading: Weigh approximately 2.0 g of the dried powder and place it into the calibrated sample chamber of the pycnometer.

  • Purging: Run 10 purge cycles with high-purity Helium gas to flush out atmospheric air and moisture from the chamber.

  • Measurement: Pressurize the reference chamber to a known target pressure. Open the expansion valve, allowing the Helium to expand into the sample chamber.

  • Calculation: The instrument measures the pressure drop. Using Boyle's Law ( P1​V1​=P2​V2​ ), the exact volume of the solid framework is calculated. Skeletal density is then derived by dividing the initial sample mass by this true volume.

References

  • OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995). Umwelt-online.de.
  • Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager.
  • Solid Density of Pharmaceuticals: Assessing Flow Properties of Powders and Open Porosity of Tablets. Fourni-Labo.

Sources

Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone: Synthesis, Characterization, and Prospective Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, a molecule of sig...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, a molecule of significant interest in medicinal chemistry and materials science. As a novel compound, a specific CAS (Chemical Abstracts Service) number has not been assigned at the time of this writing, underscoring its status as a new chemical entity. This document outlines a robust and detailed protocol for its synthesis via the Williamson ether synthesis, a cornerstone of organic chemistry. Furthermore, we delve into the predicted analytical characteristics of the compound, providing a roadmap for its spectroscopic identification using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Finally, we explore the prospective biological activities and applications of this molecule, drawing insights from the known pharmacological profiles of its constituent structural motifs: the chlorophenyl ketone and the dimethylphenoxy group. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and investigate the potential of this promising compound.

Introduction: The Rationale for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

The quest for novel molecules with unique biological activities and material properties is a driving force in chemical research. The structure of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone brings together two key pharmacophores that have independently shown significant bioactivity. The α-aryloxy ketone framework is a privileged scaffold in medicinal chemistry, appearing in a variety of therapeutic agents.

The 4-chlorophenyl ketone moiety is a common feature in compounds with a wide range of pharmacological effects, including antimicrobial and anti-inflammatory properties. The presence of the chlorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its biological efficacy.

The 2,3-dimethylphenoxy group, a substituted aromatic ether, is also of considerable interest. Phenoxy derivatives are known to exhibit diverse biological activities, and the dimethyl substitution pattern can modulate the molecule's interaction with biological targets and its pharmacokinetic profile. For instance, compounds containing a dimethylphenoxy moiety have been investigated for their potential as farnesoid X receptor (FXR) antagonists[1]. The specific substitution pattern of the methyl groups can fine-tune the steric and electronic properties of the aromatic ring, potentially leading to enhanced target specificity and reduced off-target effects.

The combination of these two moieties in a single molecule presents an exciting opportunity for the discovery of new chemical entities with unique therapeutic potential or material characteristics. This guide provides the necessary technical information to enable the synthesis and subsequent investigation of this novel compound.

Synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

The most logical and efficient synthetic route to 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is the Williamson ether synthesis . This classic and reliable method involves the reaction of a phenoxide with an alkyl halide to form an ether linkage. In this specific case, the reaction will proceed via the nucleophilic substitution of the halogen on an α-halo-acetophenone by the 2,3-dimethylphenoxide ion.

Starting Materials

The successful synthesis of the target compound relies on the availability and purity of the starting materials. The key reactants are:

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2,3-Dimethylphenol526-75-0[2][3][4][5][6]C₈H₁₀O122.16White crystalline solid, m.p. 70-73 °C[4]
2-Bromo-1-(4-chlorophenyl)ethanone536-38-9C₈H₆BrClO233.49Off-white to pale yellow crystalline solid, m.p. 93-96 °C[7]
or 2-Chloro-1-(4-chlorophenyl)ethanone937-20-2[8][9][10]C₈H₆Cl₂O189.04Solid

Both 2-bromo- and 2-chloro-1-(4-chlorophenyl)ethanone can be used as the electrophile. The bromo derivative is generally more reactive, which may lead to shorter reaction times or milder conditions, but the chloro derivative is also a viable option and may be more cost-effective.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, and product isolation.

Step 1: Preparation of the 2,3-Dimethylphenoxide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dimethylphenol (1.0 equivalent).

  • Dissolve the phenol in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • To this solution, add a strong base (1.1 equivalents) portion-wise at room temperature. Suitable bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃).

    • Causality: The base is crucial for deprotonating the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. An excess of the base ensures complete deprotonation. The choice of a polar aprotic solvent enhances the nucleophilicity of the phenoxide by solvating the cation without solvating the anion.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

Step 2: Nucleophilic Substitution Reaction

  • Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.0 equivalent) in a minimal amount of the same anhydrous solvent used in Step 1.

  • Add the solution of the α-halo-acetophenone dropwise to the stirred solution of the phenoxide at room temperature.

  • After the addition is complete, heat the reaction mixture to 60-80 °C.

    • Causality: Heating the reaction mixture increases the rate of the Sₙ2 reaction, leading to a more efficient formation of the ether linkage.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone.

Reaction Mechanism and Workflow Visualization

The synthesis proceeds via a classic Sₙ2 mechanism, as depicted in the following diagram:

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Attack Phenol 2,3-Dimethylphenol Phenoxide 2,3-Dimethylphenoxide Phenol->Phenoxide + Base Base Base (e.g., NaH) Product 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone Phenoxide->Product SN2 Attack AlkylHalide 2-Bromo-1-(4-chlorophenyl)ethanone AlkylHalide->Product Byproduct NaBr

Caption: Williamson ether synthesis of the target compound.

The overall experimental workflow can be visualized as follows:

Experimental_Workflow Start Starting Materials: 2,3-Dimethylphenol 2-Bromo-1-(4-chlorophenyl)ethanone Base, Solvent Reaction Reaction Setup: - Dissolve Phenol - Add Base - Add Alkyl Halide - Heat and Stir Start->Reaction Monitoring Reaction Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: - Quench with Water - Extraction with Organic Solvent - Brine Wash - Drying Monitoring->Workup Reaction Complete Purification Purification: Column Chromatography Workup->Purification Characterization Product Characterization: NMR, IR, MS Purification->Characterization FinalProduct Pure 1-(4-Chlorophenyl)-2- (2,3-dimethylphenoxy)-1-ethanone Characterization->FinalProduct

Caption: Experimental workflow for synthesis and characterization.

Predicted Analytical Characterization

As a novel compound, experimental analytical data for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is not yet available. However, based on its structure, we can predict the key spectroscopic features that would confirm its identity.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons in different chemical environments:

  • Aromatic Protons (4-chlorophenyl group): Two doublets in the range of δ 7.5-8.0 ppm, corresponding to the four protons on the para-substituted benzene ring.

  • Aromatic Protons (2,3-dimethylphenoxy group): Three signals in the aromatic region (δ 6.8-7.2 ppm) corresponding to the three protons on the trisubstituted benzene ring.

  • Methylene Protons (-O-CH₂-C=O): A singlet at approximately δ 5.0-5.5 ppm, integrating to two protons. This signal is deshielded due to the adjacent oxygen and carbonyl group.

  • Methyl Protons (-CH₃): Two singlets, each integrating to three protons, in the range of δ 2.1-2.4 ppm, corresponding to the two methyl groups on the phenoxy ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide further confirmation of the carbon skeleton:

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm[11].

  • Aromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

  • Methylene Carbon (-O-CH₂-C=O): A signal around δ 70-80 ppm.

  • Methyl Carbons (-CH₃): Two signals in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present:

  • C=O Stretch (Ketone): A strong, sharp absorption band in the region of 1680-1700 cm⁻¹[11][12], characteristic of an aryl ketone.

  • C-O-C Stretch (Ether): A strong absorption band in the range of 1200-1250 cm⁻¹.

  • C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

  • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

  • Aromatic C=C Bending: Multiple bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₁₆H₁₅ClO₂), with the characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

  • Fragmentation Pattern: Key fragmentation pathways would likely involve cleavage alpha to the carbonyl group and cleavage of the ether bond.

Prospective Biological Activities and Applications

While the biological profile of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone has not yet been determined, its structural components suggest several promising avenues for investigation.

Potential as an Antimicrobial Agent

The chlorophenyl ketone moiety is a well-established pharmacophore in many antimicrobial compounds. The presence of the halogen atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. The ketone functional group can also participate in interactions with biological targets within the microorganism.

Potential as an Anti-inflammatory Agent

Phenolic compounds and their derivatives are known to possess anti-inflammatory properties, often through the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX)[13]. The 2,3-dimethylphenoxy group may contribute to anti-inflammatory activity, and the overall molecule could be investigated for its ability to modulate inflammatory pathways. Dimerization of o-methoxyphenols has been shown to be a useful strategy for designing potent chemopreventive agents[14].

Potential as a Modulator of Nuclear Receptors

As previously mentioned, structurally related dimethylphenoxy compounds have been explored as antagonists of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid, lipid, and glucose metabolism[1]. The target compound could be screened for its activity against FXR and other nuclear receptors to explore its potential in metabolic diseases.

Applications in Materials Science

The rigid aromatic structure and the presence of polar functional groups suggest that this compound could also have applications in materials science, for example, as a building block for polymers or as a component in organic electronic devices.

Conclusion

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone represents a novel chemical entity with significant potential for applications in drug discovery and materials science. This in-depth technical guide provides a solid foundation for its synthesis, characterization, and further investigation. The detailed synthetic protocol based on the Williamson ether synthesis is robust and readily implementable in a standard organic chemistry laboratory. The predicted analytical data offers a clear set of benchmarks for structural confirmation. The exploration of its prospective biological activities provides a rationale for its inclusion in screening programs for antimicrobial, anti-inflammatory, and metabolic disorders. It is our hope that this guide will stimulate further research into this promising and unexplored molecule.

References

  • U.S. Environmental Protection Agency. (2025, December 4). Phenol, 2,3-dimethyl-. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2,3-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubMed. (2011, January 15). Drug Metabolism-Based Design, Synthesis, and Bioactivities of 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane Hydrochloride (DDPH) Analogs as α₁-adrenoceptors Antagonists. Retrieved from [Link]

  • Ingenta Connect. (2018, September 1). Synthesis and Biological Evaluation of N-(5-(2,5-dimethyl-phenoxy)-2,2-dimethylpentyl)-benzamide Derivatives as Novel Farnesoid X Receptor (FXR) Antagonist. Retrieved from [Link]

  • Aldlab Chemicals. (n.d.). Ethanone, 2-chloro-1-(4-chlorophenyl)-, oxime. Retrieved from [Link]

  • MDPI. (2026, March 16). Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-CHLORO-1-(4-CHLOROPHENYL)ETHAN-1-ONE | CAS 937-20-2. Retrieved from [Link]

  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Bromo-1-(4-Chlorophenyl)Ethan-1-One. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017, December 29). Ultrasound assisted one pot synthesis of α-bromo ketones from acetophenones using N-bromosuccinimide in PEG-water system. Retrieved from [Link]

  • PubMed. (2005, January 15). Dimerization, ROS formation, and biological activity of o-methoxyphenols. Retrieved from [Link]

  • PharmaCompass. (n.d.). o-chlorophenyl cyclopentyl ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. Retrieved from [Link]

  • PubChem. (n.d.). (2-Chlorophenyl) (1-hydroxycyclopentyl) ketone. Retrieved from [Link]

  • Wikipedia. (n.d.). Ketamine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). α,α'-Dihydroxyketone formation using aromatic and heteroaromatic aldehydes with evolved transketolase enzymes. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • LibreTexts. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • PubMed. (2017, March 17). Mild, Aqueous α-Arylation of Ketones: Towards New Diversification Tools for Halogenated Metabolites and Drug Molecules. Retrieved from [Link]

  • IARJSET. (2025, December 28). Applications of Spectroscopic Techniques in Characterization of Biological Compounds. Retrieved from [Link]

Sources

Foundational

Molecular Weight Characterization and Physicochemical Profiling of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide Executive Summary The compound 1-(4-Chlorophenyl)-2-(2,3-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary

The compound 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (Chemical Formula: C16​H15​ClO2​ ) is a highly functionalized acetophenone derivative. It features a halogenated aromatic system coupled to a sterically hindered ether linkage. In the early stages of drug discovery, establishing the precise molecular weight and validating the structural identity of such synthetic intermediates is a critical quality attribute (CQA).

This technical guide provides a rigorous framework for the theoretical calculation of its molecular mass, details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for empirical confirmation, and evaluates its physicochemical properties against established pharmacokinetic heuristics.

De Novo Structural Elucidation & Mass Calculations

In analytical chemistry, it is imperative to distinguish between the Average Molecular Weight (used for macroscopic stoichiometric calculations and formulation) and the Monoisotopic Exact Mass (used for high-resolution spectrometric identification)[1].

  • Average Molecular Weight is calculated using the standard atomic weights of elements, which reflect the natural isotopic distribution found on Earth.

  • Monoisotopic Exact Mass is calculated using the mass of the primary (most abundant) isotope of each element (e.g., 12C , 1H , 35Cl , 16O ). This is the exact mass observed in[1], as mass spectrometers resolve individual isotopologues rather than averaging them[2].

Table 1: Theoretical Monoisotopic Exact Mass Calculation

Used for HRMS target inclusion lists and isotopic pattern matching.

ElementPrimary IsotopeExact Mass (Da)QuantityTotal Mass (Da)
Carbon 12C 12.00000016192.000000
Hydrogen 1H 1.0078251515.117375
Chlorine 35Cl 34.968853134.968853
Oxygen 16O 15.994915231.989830
Total 274.076058 Da
Table 2: Average Molecular Weight Calculation

Used for molarity calculations, assay yields, and bulk formulation.

ElementStandard Atomic Weight ( g/mol )QuantityTotal Weight ( g/mol )
Carbon12.01116192.176
Hydrogen1.0081515.120
Chlorine35.450135.450
Oxygen15.999231.998
Total 274.744 g/mol

High-Resolution Mass Spectrometry (HRMS) Methodology

To empirically validate the molecular weight of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, HRMS is deployed. HRMS provides the analytical specificity required to differentiate the target analyte from isobaric interferences (compounds with the same nominal mass but different elemental compositions)[3].

Experimental Workflow Logic

HRMS_Workflow Calib 1. Mass Calibration (Error < 2 ppm) Prep 2. Sample Prep (+ Internal Std) Calib->Prep LC 3. UHPLC (C18 Separation) Prep->LC ESI 4. ESI+ Ionization [M+H]+ = 275.0833 LC->ESI Orbitrap 5. Orbitrap HRMS (Res > 70k) ESI->Orbitrap Valid 6. Data Validation (Δppm < 5) Orbitrap->Valid

Fig 1: Self-validating LC-HRMS workflow for exact mass determination.

Self-Validating Protocol

This protocol is designed as a closed-loop, self-validating system to ensure absolute data integrity:

  • Instrument Calibration: Calibrate the Orbitrap or Time-of-Flight (TOF) mass spectrometer using a standard calibration mixture (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution).

    • Causality: Ensures the instrument's electric fields are correctly mapping m/z values, establishing a baseline mass accuracy of < 2 ppm.

  • Sample Preparation: Dissolve the compound in LC-MS grade methanol to a concentration of 1 μg/mL. Spike the sample with 100 ng/mL of a deuterated internal standard (e.g., Acetophenone- d5​ ).

    • Causality: Methanol ensures complete solvation of this highly lipophilic molecule. The internal standard accounts for matrix suppression effects and validates the ionization efficiency of the source.

  • UHPLC Separation: Inject 2 μL onto a C18 reverse-phase column. Use a mobile phase gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid.

    • Causality: The C18 stationary phase retains the lipophilic target, separating it from polar contaminants. Formic acid acts as a crucial proton donor ( H+ ) for the subsequent ionization step.

  • Electrospray Ionization (ESI+): Operate the source in positive ion mode.

    • Causality: The carbonyl oxygen of the ethanone backbone is highly electronegative and acts as a strong proton acceptor. This drives the equilibrium toward the formation of the pseudomolecular ion [M+H]+ . The theoretical m/z for this ion is the neutral exact mass (274.076058 Da) plus the mass of a proton (1.007276 Da) = 275.083334 Da [4].

  • Data Acquisition & Validation: Acquire full-scan MS data at a resolution of 70,000. Extract the chromatogram for m/z 275.0833.

    • Causality: High resolution separates the target from background matrix ions. The protocol is validated by calculating the mass error ( Δppm ). If Δppm<5 , the chemical identity is empirically confirmed.

Pharmacokinetic Implications: Lipinski’s Rule of Five

Beyond structural confirmation, the molecular weight directly dictates the compound's viability as an orally bioavailable therapeutic agent. We evaluate the compound against[5], a heuristic used to predict drug-likeness based on absorption, distribution, metabolism, and excretion (ADME) profiles[6].

Physicochemical Evaluation Logic

Lipinski_Logic Compound 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone MW Molecular Weight 274.74 < 500 Da Compound->MW HBD H-Bond Donors 0 ≤ 5 Compound->HBD HBA H-Bond Acceptors 2 ≤ 10 Compound->HBA LogP Calculated LogP ~4.2 ≤ 5 Compound->LogP Result Zero RO5 Violations Favorable Passive Permeability MW->Result HBD->Result HBA->Result LogP->Result

Fig 2: Evaluation of the compound against Lipinski's Rule of Five parameters.

Table 3: Physicochemical Properties Summary
ParameterValueRO5 ThresholdStatusMechanistic Implication
Molecular Weight 274.74 Da 500 DaPassSmall size facilitates rapid passive diffusion across the phospholipid bilayer of the intestinal epithelium[7].
H-Bond Donors (HBD) 0 5PassLack of N-H or O-H bonds reduces the desolvation energy required for the molecule to move from aqueous plasma into lipid membranes.
H-Bond Acceptors (HBA) 2 (O atoms) 10PassThe carbonyl and ether oxygens provide sufficient polarity to maintain minimal aqueous solubility without hindering membrane permeation.
Lipophilicity (LogP) ~4.2 (Est.) 5PassThe chlorophenyl and dimethylphenoxy groups drive high lipophilicity, ensuring excellent affinity for lipid environments, though approaching the upper limit of aqueous insolubility[8].

References

  • Lipinski's rule of five - Wikipedia. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Lipinski's rule of five – Knowledge and References. Taylor & Francis. Available at: [Link]

  • High-resolution mass spectrometry: more than exact mass. Bioanalysis Zone. Available at:[Link]

  • Putting the "rule of five" of drug research in context. Mapping Ignorance. Available at: [Link]

  • Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Lipinski's rule of five - Moodle@Units. University of Trieste. Available at:[Link]

  • Present and Future Applications of High Resolution Mass Spectrometry in the Clinic. National Center for Biotechnology Information (PMC). Available at:[Link]

  • LipidPioneer: A Comprehensive User-Generated Exact Mass Template for Lipidomics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Exploring Nature's Fingerprints with Isotopic Distributions. CaltechTHESIS. Available at:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safety Profile of Phenyl-Phenoxy-Ethanone Analogs: A Case Study on 1-(4-Chlorophenyl)ethanone

Part 1: Chemical Identity and Physicochemical Landscape A foundational element of chemical safety is the unambiguous identification of the substance and a thorough understanding of its physical and chemical properties. T...

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Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Chemical Identity and Physicochemical Landscape

A foundational element of chemical safety is the unambiguous identification of the substance and a thorough understanding of its physical and chemical properties. These parameters dictate its behavior under various laboratory conditions and are critical inputs for risk assessment.

Molecular Identification

The surrogate compound, 1-(4-Chlorophenyl)ethanone, is an aromatic ketone. Its identity is established through several key identifiers.

IdentifierValueSource
Chemical Name 1-(4-Chlorophenyl)ethanone[1][2]
Synonyms 4'-Chloroacetophenone, p-Chloroacetophenone[1]
CAS Number 99-91-2[1][3]
Molecular Formula C₈H₇ClO[1]
Molecular Weight 154.60 g/mol [1][3]
InChI Key BUZYGTVTZYSBCU-UHFFFAOYSA-N[1][2]

The structure of the target molecule and the surrogate used for this guide are depicted below. The core chloro-phenyl-ethanone moiety is the primary driver of the toxicological and reactivity profile discussed.

Caption: Chemical structures of the target compound and the surrogate.

Physicochemical Properties

These properties are essential for designing safe handling procedures, appropriate storage conditions, and effective emergency responses.

PropertyValueSignificance in Safety Assessment
Appearance SolidPotential for dust inhalation if handled improperly.
Melting Point 74-76 °C[3]
Boiling Point Not specifiedRelevant for assessing volatility and inhalation risk at elevated temperatures.
Flash Point 107 °C[4]
Solubility Insoluble in waterSpills in or near waterways pose a significant environmental risk.[4] Affects choice of fire-extinguishing media.

Part 2: Hazard Identification and Risk Assessment

A systematic evaluation of intrinsic hazards is paramount. For novel compounds, data from structurally similar molecules is the first line of evidence. Based on analogs like 1-(2-chlorophenyl)ethanone, the primary hazards are anticipated to be acute toxicity, irritation, and potential for respiratory effects.[5]

GHS Classification (Anticipated)

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. While a definitive classification for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is absent, a probable classification can be inferred from related structures.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[6]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5][7]
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life[8]

Expert Rationale: The presence of a chlorinated aromatic ring and a ketone functional group are common features in molecules exhibiting these types of hazards. The phenoxy addition in the target molecule may modulate the toxicological profile, but a conservative approach assuming these hazards is scientifically prudent for initial handling.

Caption: GHS pictograms and their associated hazard classes.

Toxicological Profile

Toxicological data provides the quantitative basis for risk assessment.

EndpointDataInterpretation & Causality
Acute Toxicity (Inhalation) TCLo (Mouse): 87,600 µg/m³ / 15M[3]
Skin Contact Prolonged contact may cause dermatitis. May cause an allergic skin reaction.[4][8]

Part 3: Proactive Safety Protocols & Emergency Response

The following protocols are designed as self-validating systems. Adherence to these steps inherently minimizes exposure and mitigates the consequences of an accidental release.

Exposure Controls & Personal Protective Equipment (PPE)

The principle of controlling hazards at the source is fundamental. A multi-layered approach, beginning with engineering controls and supplemented by PPE, is required.

  • Engineering Controls: All manipulations of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4][9]

  • Eye/Face Protection: Use chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[6][7] A face shield should be used if there is a risk of splashing.

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity prior to use.[9] Dispose of contaminated gloves after use in accordance with laboratory procedures.

  • Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin exposure.[4][6] For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: Under normal fume hood use, respiratory protection is not required. For emergency situations or if engineering controls fail, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Safe Handling and Storage
  • Handling: Avoid dust formation and accumulation.[7][9] Use spark-proof tools and keep away from heat, sparks, and open flames.[4] Wash hands thoroughly after handling.[4][9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4] Keep away from incompatible substances such as strong oxidizing agents.[4]

Accidental Release Measures

A pre-planned response is critical to managing spills effectively and safely.

Workflow: Chemical Spill Response

Spill_Response cluster_spill Protocol for Solid Spill of 1-(4-Chlorophenyl)ethanone Analog A 1. Evacuate & Secure Area (Alert personnel, restrict access) B 2. Don Appropriate PPE (Gloves, Goggles, Respirator if needed) A->B Safety First C 3. Contain the Spill (Do NOT use water) B->C Prevent Spread D 4. Absorb and Collect C->D Use inert material (e.g., dry sand, earth) E 5. Package for Disposal D->E Use spark-proof tools Place in a labeled, sealed container F 6. Decontaminate Area E->F Follow institutional guidelines G 7. Post-Cleanup F->G Wash hands, dispose of PPE

Caption: Step-by-step workflow for managing an accidental solid spill.

Fire-Fighting Measures

The compound is a combustible liquid with a flash point of 107°C.[4]

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][10]

  • Unsuitable Extinguishing Media: Do not use a direct stream of water as it may scatter the material. Water spray can be used to cool fire-exposed containers.[4]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as hydrogen chloride and carbon monoxide may be generated.[4]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

References

  • 1-(4-Chlorophenyl)ethanone(99-91-2) - ChemicalBook. (URL: )
  • 1-(4-CHLOROPHENYL)
  • Ethanone, 1-(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)phenoxy] - Guidechem. (URL: )
  • 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2 | Chemsrc. (URL: )
  • Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2) - Cheméo. (URL: )
  • 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone - PubChem - NIH. (URL: )
  • Ethanone, 1-(4-chlorophenyl)- - the NIST WebBook. (URL: )
  • SAFETY D
  • Material Safety D
  • SAFETY D
  • Safety D
  • Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem. (URL: )
  • 1-(4-Amino-3-chloro-phenyl)
  • 1-(4-Chlorophenyl)ethanone - SIELC Technologies. (URL: )

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Foundational

Solubility Profile of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone: A Framework for Characterization

An In-Depth Technical Guide for Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its dissolution, a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, directly influencing its dissolution, absorption, and ultimate bioavailability. This guide provides a comprehensive technical framework for characterizing the solubility profile of the novel compound 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone. While specific experimental data for this entity is not widely published, this document, written from the perspective of a Senior Application Scientist, outlines the necessary theoretical principles and practical methodologies required to generate and interpret a complete solubility profile. We will delve into the structural analysis for solubility prediction, the critical distinction between thermodynamic and kinetic solubility, and the gold-standard experimental protocols for their determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of how to approach the solubility assessment of new chemical entities.

Physicochemical Profile and Predicted Solubility

A molecule's structure is the primary determinant of its physicochemical properties, including solubility.[1] An initial in silico or theoretical assessment is a foundational step in any preformulation strategy.

Structural Analysis

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is a complex aromatic ketone. Its structure can be deconstructed into three key regions, each contributing to its overall solubility characteristics:

  • 1-(4-Chlorophenyl)ethanone Moiety: This portion of the molecule features a polar carbonyl group (C=O) and a nonpolar, hydrophobic chlorophenyl ring. While the carbonyl group can participate in dipole-dipole interactions, the large, halogenated aromatic ring significantly contributes to the molecule's lipophilicity. Structurally related compounds like 4'-Chloroacetophenone are known to be insoluble in water.[2]

  • Ether Linkage (-O-): The ether group is weakly polar but does not have a hydrogen atom to donate for hydrogen bonding, limiting its ability to interact strongly with protic solvents like water.

  • 2,3-Dimethylphenoxy Group: This bulky, nonpolar group, consisting of a phenyl ring substituted with two methyl groups, further increases the molecule's hydrophobicity and molecular weight. The presence of dimethyl groups contributes to its hydrophobic character.[3]

Collectively, the large, predominantly nonpolar surface area and the absence of significant hydrogen-bonding donor groups strongly suggest that the molecule will exhibit poor solubility in aqueous media. Conversely, it is predicted to be soluble in common organic solvents.[4][5]

Predicted Physicochemical Properties

Based on the structural analysis, we can predict the general solubility behavior of the target compound. This data should be experimentally verified but serves as a crucial starting point for experimental design.

PropertyPredicted Value / CharacteristicRationale
Aqueous Solubility Very Low / Practically InsolubleLarge hydrophobic structure, high molecular weight, lack of H-bond donors. Aromatic ketones are generally insoluble in water.[4][6]
Organic Solvent Solubility Soluble"Like dissolves like" principle. Expected to be soluble in solvents like DMSO, DMF, Acetonitrile, and Chlorinated Solvents.[5][7]
LogP (Octanol/Water) High (>3)The octanol/water partition coefficient (LogP) is a key measure of lipophilicity. The structure is dominated by nonpolar groups.
Ionization (pKa) NeutralThe molecule lacks readily ionizable functional groups (e.g., carboxylic acids, amines). Therefore, its solubility is expected to be independent of pH across the physiological range.

The Theoretical Cornerstone: Understanding Solubility

A precise understanding of solubility requires differentiating between two key states: thermodynamic and kinetic. This distinction is critical, as the type of solubility measured can have profound implications for drug development decisions.[8][9][10]

Thermodynamic vs. Kinetic Solubility
  • Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium value, defined as the maximum concentration of a solute that can dissolve in a solvent under specific conditions (temperature, pressure) when the solid and solution phases are in equilibrium.[11] It is the most reliable and relevant value for formulation and biopharmaceutical assessment. The classic "shake-flask" method is used to determine this value.[12]

  • Kinetic Solubility: This measurement is determined by the precipitation of a compound from a supersaturated solution, typically created by adding a concentrated stock solution (often in DMSO) to an aqueous buffer.[10][13] The resulting value is often higher than the thermodynamic solubility because the compound may not have had sufficient time or energy to form a stable crystal lattice, precipitating as an amorphous solid.[9] While less predictive of in vivo performance, kinetic solubility is valuable in early discovery for high-throughput screening due to its speed.[14]

G cluster_0 Solubility Concepts cluster_1 Key Characteristics cluster_2 Application Stage Thermodynamic Thermodynamic Solubility (Equilibrium) Thermo_Char True equilibrium state System at lowest energy Reflects crystalline solid Thermodynamic->Thermo_Char is a Kinetic Kinetic Solubility (Precipitation) Kinetic_Char Metastable state Supersaturated solution Often reflects amorphous solid Kinetic->Kinetic_Char is a Thermo_App Lead Optimization Preformulation Predicts In Vivo Behavior Thermo_Char->Thermo_App informs Kinetic_App High-Throughput Screening Early Discovery Flags potential issues Kinetic_Char->Kinetic_App informs G cluster_decision Development Decisions SolData Solubility Data (Thermodynamic & Kinetic) Formulation Formulation Strategy (e.g., Amorphous Dispersion, Lipid-based) SolData->Formulation Dose Dose Prediction & Feasibility SolData->Dose BCS BCS Classification (Biopharmaceutics Risk) SolData->BCS Candidate Candidate Selection (Go / No-Go) SolData->Candidate

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Preamble: The Imperative for Rigorous Structural Elucidation In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research i...

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Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Imperative for Rigorous Structural Elucidation

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. For novel synthetic intermediates like 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone , a compound featuring a halogenated aromatic ketone core linked to a substituted phenoxy moiety, a multi-faceted spectroscopic approach is not merely best practice; it is a prerequisite for advancing a research program. The presence of multiple, distinct chemical environments within the molecule demands a synergistic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to ensure a self-validating and unimpeachable structural assignment.

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the acquisition, analysis, and interpretation of the key spectroscopic data for this specific compound. As publicly available spectral data for this exact molecule is limited, this document focuses on establishing the experimental and theoretical foundation necessary for its de novo characterization. We will move beyond rote procedural lists to explain the causality behind experimental choices, ensuring that the acquired data is both accurate and robustly defensible.

Molecular Architecture and Predicted Spectroscopic Fingerprints

Before commencing any experimental work, a thorough in-silico analysis of the target structure is crucial for predicting the expected spectral features. This predictive framework transforms data acquisition from a passive exercise into an active process of hypothesis testing.

The structure of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is presented below, highlighting the key functional groups that will govern its spectroscopic behavior.

Caption: Molecular structure highlighting the key functional groups.

Anticipated ¹H and ¹³C NMR Data

NMR spectroscopy will provide the most detailed map of the carbon-hydrogen framework. Based on the structure, we can predict the following signals.

Table 1: Predicted ¹H NMR Signals for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.9 Doublet (d) 2H H-2', H-6' Aromatic protons adjacent to the electron-withdrawing carbonyl group.
~7.5 Doublet (d) 2H H-3', H-5' Aromatic protons adjacent to the chlorine atom.
~7.0 Triplet (t) 1H H-5'' Aromatic proton on the dimethylphenoxy ring.
~6.8 Doublet (d) 1H H-4'' or H-6'' Aromatic proton on the dimethylphenoxy ring.
~6.7 Doublet (d) 1H H-4'' or H-6'' Aromatic proton on the dimethylphenoxy ring.
~5.3 Singlet (s) 2H -COCH₂O- Methylene protons deshielded by the adjacent carbonyl and oxygen.
~2.3 Singlet (s) 3H Ar-CH₃ Methyl protons on the dimethylphenoxy ring.

| ~2.1 | Singlet (s) | 3H | Ar-CH₃ | Methyl protons on the dimethylphenoxy ring. |

Table 2: Predicted ¹³C NMR Signals for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Predicted Chemical Shift (δ, ppm) Assignment Rationale
~195 C=O Carbonyl carbon, highly deshielded.
~156 C-O (Aromatic) Aromatic carbon of the phenoxy group directly bonded to oxygen.
~140 C-Cl Aromatic carbon bonded to chlorine.
~138 Quaternary Ar-C Quaternary aromatic carbon of the chlorophenyl ring.
~130 Aromatic CH Aromatic CH carbons of the chlorophenyl ring.
~129 Aromatic CH Aromatic CH carbons of the chlorophenyl ring.
~125-135 Quaternary Ar-C Quaternary carbons of the dimethylphenoxy ring.
~110-125 Aromatic CH Aromatic CH carbons of the dimethylphenoxy ring.
~72 -COCH₂O- Aliphatic carbon deshielded by two electronegative atoms.
~20 Ar-CH₃ Methyl carbon attached to the aromatic ring.

| ~12 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

Anticipated Infrared (IR) Absorption Bands

IR spectroscopy will confirm the presence of key functional groups.

Table 3: Predicted IR Absorption Bands for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Wavenumber (cm⁻¹) Vibration Type Functional Group
~1700 C=O stretch Aryl Ketone
~1600, ~1480 C=C stretch Aromatic Rings
~1250, ~1050 C-O-C stretch Aryl-Alkyl Ether
~3050 C-H stretch Aromatic
~2950 C-H stretch Aliphatic (CH₂, CH₃)
~830 C-H bend 1,4-disubstituted (para) ring

| ~780 | C-Cl stretch | Aryl Halide |

Anticipated Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a critical diagnostic feature.

  • Calculated Exact Mass (C₁₆H₁₅³⁵ClO₂): 289.0731 (M)

  • Calculated Exact Mass (C₁₆H₁₅³⁷ClO₂): 291.0702 (M+2)

  • Expected Observation: A prominent molecular ion peak cluster at m/z 289 and 291 in an approximate 3:1 intensity ratio.

  • Predicted Fragmentation: Key fragment ions would likely arise from the cleavage of the ether linkage, such as the 4-chlorobenzoyl cation (m/z 139/141) and the 2,3-dimethylphenoxy methyl cation (m/z 135).

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to yield high-quality, reproducible data. Adherence to these standardized methods is essential for ensuring data integrity.

Overall Spectroscopic Workflow

The logical flow of analysis ensures that each technique builds upon the last, providing a comprehensive and cross-validated structural confirmation.

G substance Pure Substance Synthesis & Purification ms 1. High-Resolution MS (e.g., ESI-TOF) substance->ms Confirm Molecular Formula ir 2. FTIR-ATR Spectroscopy ms->ir Confirm Functional Groups nmr_acq 3. NMR Acquisition (¹H, ¹³C, DEPT, COSY) ir->nmr_acq Define C-H Framework nmr_proc 4. NMR Data Processing & Interpretation nmr_acq->nmr_proc final 5. Final Structure Confirmation & Data Archiving nmr_proc->final Synthesize All Data caption Figure 2: Spectroscopic Analysis Workflow

Caption: A validated workflow for comprehensive structural elucidation.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: This protocol utilizes a standard 400 MHz spectrometer, which provides sufficient resolution for unambiguous peak assignment in a molecule of this complexity. Deuterated chloroform (CDCl₃) is chosen as the solvent due to its excellent solubilizing properties for similar organic compounds and its well-defined residual solvent peak for chemical shift referencing.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the NMR tube and gently invert several times or sonicate briefly to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, referencing the TMS peak for sharpness.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse acquisition.

    • Spectral Width: ~16 ppm (centered around 6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse acquisition (e.g., zgpg30).

    • Spectral Width: ~240 ppm (centered around 120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on both spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm[1].

    • Integrate the peaks in the ¹H spectrum and assign chemical shifts to all signals.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation and is non-destructive. This method is ideal for rapid confirmation of key functional groups predicted in section 1.2.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically perform the background subtraction. Identify and label the wavenumbers of the major absorption bands.

Protocol: High-Resolution Mass Spectrometry (HRMS)

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like ketones, minimizing in-source fragmentation and preserving the molecular ion. A Time-of-Flight (TOF) analyzer provides the high mass accuracy required to confirm the elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a high-purity solvent such as acetonitrile or methanol. A trace amount of formic acid or sodium acetate can be added to promote the formation of [M+H]⁺ or [M+Na]⁺ adducts, respectively.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard across the desired mass range immediately prior to analysis.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Ionization Mode: Positive ESI mode.

    • Capillary Voltage: ~3.5 - 4.5 kV.

    • Nebulizing Gas (N₂): Set to an appropriate pressure to ensure a stable spray.

    • Drying Gas (N₂): Set to a temperature (~250-350 °C) and flow rate sufficient to desolvate the ions.

  • Mass Analysis:

    • Acquire data in full-scan mode over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • The TOF analyzer will record the mass-to-charge ratios with high resolution (<5 ppm mass accuracy).

  • Data Analysis:

    • Identify the monoisotopic mass of the molecular ion peak.

    • Confirm the presence of the M+2 peak with an intensity of ~33% relative to the M peak, which is the characteristic isotopic signature of a single chlorine atom.

    • Use the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical formula (C₁₆H₁₅ClO₂).

mol_ion [C₁₆H₁₅ClO₂]⁺˙ m/z 289/291 frag1 [C₇H₄ClO]⁺ m/z 139/141 4-chlorobenzoyl cation mol_ion->frag1 α-cleavage frag2 [C₉H₁₁O]⁺ m/z 135 2,3-dimethylphenoxy methyl radical cation mol_ion->frag2 ether cleavage caption Figure 3: Predicted ESI-MS Fragmentation Pathway

Caption: A simplified representation of likely fragmentation in MS.

Conclusion: A Framework for Confidence

The structural elucidation of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is a solvable, albeit detailed, analytical challenge. By following the integrated workflow and detailed protocols outlined in this guide, a researcher can systematically acquire and interpret a full complement of spectroscopic data. The true power of this approach lies in its self-validating nature: the molecular formula from HRMS must be consistent with the carbon and proton count from NMR, which in turn must map onto the functional groups identified by IR. This confluence of evidence provides an unshakeable foundation for the structural assignment, ensuring the integrity of all subsequent research and development efforts.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Protocols & Analytical Methods

Method

The Emerging Potential of α-Aryloxyacetophenones: Application Notes for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone in Medicinal Chemistry

Introduction: The α-Aryloxyacetophenone Scaffold in Drug Discovery The α-aryloxyacetophenone core structure represents a versatile scaffold in medicinal chemistry, combining an acetophenone moiety with an aryloxy group....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The α-Aryloxyacetophenone Scaffold in Drug Discovery

The α-aryloxyacetophenone core structure represents a versatile scaffold in medicinal chemistry, combining an acetophenone moiety with an aryloxy group. Acetophenones are a class of naturally occurring phenolic compounds found in numerous plant species and fungi, exhibiting a wide array of biological activities, including cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties[1]. The incorporation of an ether linkage to a substituted aromatic ring introduces additional structural diversity and modulates the physicochemical properties of the parent molecule, potentially enhancing its pharmacological profile.

Derivatives of the broader aryloxyacetamide and aryloxyethylamine classes have demonstrated significant promise as neuroprotective agents[2][3]. This suggests that the ether linkage can play a crucial role in conferring desirable biological activities. This guide focuses on the synthesis and potential medicinal chemistry applications of a specific, novel α-aryloxyacetophenone, 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone . While this molecule is not extensively characterized in existing literature, by analyzing its structural components and the activities of related compounds, we can propose and validate its therapeutic potential through targeted screening protocols. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to synthesize, characterize, and evaluate the bioactivity of this promising compound.

PART 1: Synthesis and Characterization

The synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone can be efficiently achieved via the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an organohalide[4][5][6][7]. In this case, the sodium salt of 2,3-dimethylphenol will act as the nucleophile, attacking the electrophilic α-carbon of 2-bromo-1-(4-chlorophenyl)ethanone.

Protocol 1: Synthesis via Williamson Ether Synthesis

Objective: To synthesize 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone.

Materials:

  • 2,3-Dimethylphenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation of the Phenoxide: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,3-dimethylphenol (1.0 eq). b. Dissolve the phenol in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. e. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium 2,3-dimethylphenoxide.

  • Nucleophilic Substitution: a. In a separate flask, dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.1 eq) in a minimal amount of anhydrous DMF. b. Add the solution of the α-bromoacetophenone dropwise to the stirred phenoxide solution at room temperature. c. Heat the reaction mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction: a. After the reaction is complete, cool the mixture to room temperature. b. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. c. Transfer the mixture to a separatory funnel and add diethyl ether and water. d. Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x). e. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.

  • Purification and Characterization: a. Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. b. Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent. c. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps cluster_workup Purification 2_3_dimethylphenol 2,3-Dimethylphenol phenoxide_formation Phenoxide Formation (0°C to RT) 2_3_dimethylphenol->phenoxide_formation NaH NaH in DMF NaH->phenoxide_formation alpha_bromo 2-Bromo-1-(4-chlorophenyl)ethanone sn2_reaction SN2 Reaction (60-70°C) alpha_bromo->sn2_reaction phenoxide_formation->sn2_reaction Sodium 2,3-dimethylphenoxide workup Aqueous Work-up & Extraction sn2_reaction->workup Crude Product chromatography Silica Gel Chromatography workup->chromatography product 1-(4-Chlorophenyl)-2- (2,3-dimethylphenoxy)-1-ethanone chromatography->product Pure Product

Caption: Synthetic workflow for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone.

PART 2: Hypothesized Medicinal Chemistry Applications and Protocols

Based on the known biological activities of structurally related acetophenone and aryloxy compounds, we hypothesize that 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone may possess therapeutic potential in three primary areas: neuroprotection, anti-inflammation, and cancer.

Application 1: Neuroprotective Agent

Scientific Rationale: Excessive glutamate release in the central nervous system leads to excitotoxicity, a key pathogenic mechanism in neurodegenerative disorders and ischemic stroke[8]. Several studies have shown that acetophenone derivatives and compounds with aryloxy moieties can protect neuronal cells from glutamate-induced cell death[3][8][9]. The proposed mechanism often involves the modulation of apoptotic signaling pathways, such as the attenuation of pro-apoptotic proteins (e.g., caspases, Bax) and the upregulation of anti-apoptotic proteins (e.g., Bcl-2)[8][10]. The structural features of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone may allow it to interfere with these excitotoxic cascades.

Protocol 2: In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

Objective: To evaluate the ability of the test compound to protect neuronal cells from glutamate-induced apoptosis.

Cell Line: SH-SY5Y (human neuroblastoma cell line) or PC12 (rat pheochromocytoma cell line).

Materials:

  • Differentiated SH-SY5Y or PC12 cells

  • Culture medium (e.g., DMEM/F12 with supplements)

  • Test compound dissolved in DMSO

  • Glutamate solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed differentiated cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Pre-treatment: a. Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be ≤ 0.1%. b. Remove the old medium and add 100 µL of medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 25, 50 µM). c. Include wells for a vehicle control (medium with DMSO) and a positive control (a known neuroprotective agent). d. Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.

  • Glutamate Challenge: a. Prepare a high-concentration glutamate solution and add it to all wells except the "vehicle control" group to a final concentration known to induce significant cell death (e.g., 5-10 mM). b. Incubate the plate for 24 hours.

  • MTT Assay for Cell Viability: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate cell viability as a percentage relative to the vehicle control (untreated, unchallenged cells). b. Plot the cell viability against the compound concentration to determine the EC₅₀ value (the concentration at which the compound exerts 50% of its maximal protective effect).

Treatment Group Compound Conc. (µM) Glutamate (mM) Hypothetical Cell Viability (%)
Vehicle Control00100 ± 5.2
Glutamate Control01045 ± 3.8
Test Compound11058 ± 4.1
Test Compound101075 ± 5.5
Test Compound501092 ± 4.9
Application 2: Anti-inflammatory Agent

Scientific Rationale: Chronic inflammation is a key contributor to a wide range of diseases. A common method to screen for anti-inflammatory activity is to measure the inhibition of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS)[11][12]. LPS activates signaling pathways like NF-κB and MAPK, leading to the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and IL-6[9][11]. The phenolic and acetophenone scaffolds are known to be present in many anti-inflammatory compounds[9]. Therefore, 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is a strong candidate for possessing anti-inflammatory properties.

Protocol 3: In Vitro Anti-inflammatory Assay (LPS-Induced NO Production)

Objective: To assess the inhibitory effect of the test compound on the production of nitric oxide in LPS-stimulated macrophages.

Cell Line: RAW 264.7 (murine macrophage cell line).

Materials:

  • RAW 264.7 cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for NO measurement)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: a. Add various concentrations of the test compound (e.g., 1, 5, 10, 25, 50 µM) to the cells. Ensure the final DMSO concentration is non-toxic (≤ 0.1%). b. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone). c. Incubate for 1 hour.

  • LPS Stimulation: a. Add LPS to a final concentration of 1 µg/mL to all wells except the "vehicle control" group. b. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Nitrite Measurement (Griess Assay): a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (NED solution). c. Incubate for 10 minutes at room temperature in the dark. d. Measure the absorbance at 540 nm. e. Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Data Analysis: a. Calculate the percentage inhibition of NO production compared to the LPS-only treated group. b. Plot the percentage inhibition against the compound concentration to determine the IC₅₀ value. c. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent signaling IkB IκB Degradation IKK->IkB NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation iNOS iNOS Gene Transcription Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Compound Test Compound Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Potential inhibition of the NF-κB inflammatory pathway by the test compound.

Application 3: Anticancer Agent

Scientific Rationale: The acetophenone scaffold is a core component of chalcones, a class of compounds known for their wide-ranging anticancer activities[13]. These compounds can induce apoptosis, cause cell cycle arrest, and inhibit tumor cell proliferation across various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers[13][14]. The introduction of a 4-chlorophenyl group, a common substituent in many bioactive molecules, and the bulky 2,3-dimethylphenoxy group could enhance cytotoxic activity or confer selectivity. Therefore, evaluating the cytotoxic potential of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is a logical step.

Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the concentration-dependent cytotoxicity of the test compound against a panel of human cancer cell lines.

Cell Lines:

  • MCF-7 (human breast adenocarcinoma)

  • A549 (human lung carcinoma)

  • HepG2 (human hepatocarcinoma)

  • HEK293 (human embryonic kidney cells - as a "normal" cell control for selectivity)

Materials:

  • Cancer and normal cell lines

  • Culture medium appropriate for each cell line

  • Test compound dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: a. Add 100 µL of medium containing serial dilutions of the test compound (e.g., 0.1 to 100 µM) to the wells. b. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). c. Incubate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 4 hours. b. Remove the medium and add 100 µL of solubilization buffer. c. Read the absorbance at 570 nm.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage viability against the log of the compound concentration. c. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) for each cell line using non-linear regression analysis. d. Calculate the Selectivity Index (SI) as: SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). A higher SI value indicates greater selectivity for cancer cells.

Cell Line Cell Type Hypothetical IC₅₀ (µM)
MCF-7Breast Cancer12.5
A549Lung Cancer21.8
HepG2Liver Cancer18.3
HEK293Normal Kidney> 100

Conclusion

The compound 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, built upon the promising α-aryloxyacetophenone scaffold, presents a compelling candidate for investigation in medicinal chemistry. Based on robust evidence from structurally related molecules, its potential as a neuroprotective, anti-inflammatory, or anticancer agent warrants systematic evaluation. The protocols detailed in this guide provide a clear and scientifically grounded framework for the synthesis, purification, and biological screening of this novel compound. The successful application of these methodologies will enable researchers to elucidate its therapeutic potential and contribute to the development of new chemical entities for treating a range of human diseases.

References

  • BenchChem. (2025).
  • Chemical Communications (RSC Publishing).
  • Urbain, A., et al. (2026). Rapid detection of anti-inflammatory compounds: a novel TLC-based enzyme assay.
  • PubMed. (2009).
  • Wang, Z. M., et al. (2015). Acetophenone derivatives: Novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.
  • ResearchGate.
  • MDPI. (2023).
  • PubMed. (2025).
  • RSC Publishing. (2015). Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B. MedChemComm.
  • Taylor & Francis Online. (2018). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies.
  • Dovepress. (2014).
  • Scribd. Williamson Ether Synthesis Experiment.
  • Organic Chemistry Portal. (2012). Synthesis of α-Hydroxyacetophenones.
  • Williamson Ether Synthesis.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis.
  • Wikipedia. Williamson ether synthesis.
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • PubMed. (2012). Synthesis of α-hydroxyacetophenones.
  • Frontiers. (2019). A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach.
  • Google Patents. CN105061166B - Synthetic method of alpha-hydroxyacetophenone compound.
  • MDPI. (2021).
  • PubMed. (2019).
  • PubMed. (2009). Orally active alpha-tocopheryloxyacetic acid suppresses tumor growth and multiplicity of spontaneous murine breast cancer.
  • ResearchGate. (2022).
  • PubMed. (2013). Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy.

Sources

Application

Application Note: 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone as a Strategic Intermediate in the Synthesis of Bioactive Heterocycles

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Optimized Protocols Executive Summary & Chemical Rationale The compound 1-(4-Chlorophenyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Optimized Protocols

Executive Summary & Chemical Rationale

The compound 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is a highly versatile α -aryloxy ketone that serves as a privileged building block in the synthesis of bioactive heterocycles. Its structural architecture is strategically designed for medicinal and agricultural chemistry:

  • 4-Chlorophenyl Moiety: Provides essential lipophilic interactions, frequently utilized to occupy hydrophobic pockets in target enzymes such as cytochrome P450 14 α -demethylase (CYP51) [1].

  • 2,3-Dimethylphenoxy Group: Introduces precise steric hindrance that modulates metabolic stability and dictates receptor subtype selectivity, a feature heavily leveraged in modern fungicide and analgesic development[2, 3].

  • Reactive α -Aryloxy Ketone Core: Acts as an electrophilic hub, enabling divergent synthetic pathways including epoxidation, condensation, and annulation.

This application note details the mechanistic causality and provides self-validating protocols for utilizing this intermediate to synthesize azole-based pharmacophores.

Mechanistic Pathways & Causality

As a senior application scientist, it is critical to understand why specific synthetic routes are chosen over others. The α -aryloxy ketone can be directed down two primary pathways:

Pathway A: Corey-Chaykovsky Epoxidation & Triazole Ring Opening

To synthesize azole antifungals, the ketone must be converted into a tertiary alcohol flanked by an aryloxy group and a triazole ring.

  • Causality of Reagent Choice: We utilize Trimethylsulfoxonium iodide (TMSOI) rather than Trimethylsulfonium iodide (TMSI). TMSOI generates the dimethylsulfoxonium methylide, a thermodynamically more stable ylide. Because our target ketone is sterically hindered by the adjacent 2,3-dimethylphenoxy group, the reversible addition of the sulfoxonium ylide allows for thermodynamic control, leading to irreversible ring closure and significantly higher yields of the oxirane.

  • Regioselectivity: During the subsequent ring-opening with 1H-1,2,4-triazole, the nucleophile attacks the less sterically hindered terminal methylene carbon of the epoxide, exclusively yielding the desired tertiary alcohol.

Pathway B: Direct Imidazole Annulation

Alternatively, the intermediate can undergo direct condensation with formamide or ammonium acetate derivatives to yield 4-aryloxymethyl-5-arylimidazoles, a scaffold documented in the development of potent analgesic and anti-inflammatory agents [1].

Pathway A 1-(4-Chlorophenyl)-2- (2,3-dimethylphenoxy)-1-ethanone B Corey-Chaykovsky Epoxidation A->B TMSOI, NaH DMSO, 0 °C to RT F Condensation with Formamide A->F NH4OAc, Heat C Oxirane Intermediate B->C D Triazole Ring Opening C->D 1H-1,2,4-Triazole K2CO3, DMF, 90 °C E Azole Antifungal (Target API) D->E G Imidazole Derivatives F->G

Figure 1: Synthetic pathways diverging from the core alpha-aryloxy ketone intermediate.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating. Each step includes visual or analytical checkpoints to ensure the reaction is proceeding as mechanistically intended.

Protocol 1: Synthesis of 2-(4-Chlorophenyl)-2-((2,3-dimethylphenoxy)methyl)oxirane

Objective: Convert the starting ketone to the oxirane intermediate via ylide addition.

  • Ylide Generation: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, suspend Trimethylsulfoxonium iodide (TMSOI, 1.2 eq) in anhydrous DMSO (0.5 M). Cool the suspension to 0 °C using an ice bath.

  • Base Addition: Add Sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Causality & Validation: The NaH deprotonates TMSOI to form the ylide. The reaction is self-validating visually: vigorous evolution of H2​ gas will occur. Stir for 30–45 minutes until gas evolution completely ceases and the mixture becomes a clear, pale-yellow solution, confirming total ylide formation.

  • Ketone Addition: Dissolve 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the ylide mixture, maintaining the internal temperature below 10 °C.

    • Causality: The nucleophilic attack is exothermic. Controlling the temperature prevents the thermal degradation of the ylide before the betaine intermediate can form.

  • Ring Closure: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Validation: Perform TLC (Hexane/EtOAc 4:1). The starting ketone (UV active, Rf​≈0.45 ) should be completely consumed, replaced by a new, less polar spot (epoxide, Rf​≈0.60 ).

  • Workup: Quench the reaction by slowly pouring it into ice-cold distilled water. Extract with Ethyl Acetate ( 3×50 mL).

    • Causality: DMSO is highly miscible with organic solvents. To prevent DMSO carryover, wash the combined organic layers vigorously with brine ( 5×50 mL). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude oxirane.

Mechanism S1 Step 1: Ylide Generation NaH + Trimethylsulfoxonium iodide -> Dimethylsulfoxonium methylide S2 Step 2: Nucleophilic Addition Ylide attacks the ketone carbonyl carbon (exothermic) S1->S2 S3 Step 3: Betaine Formation Alkoxide anion and sulfonium cation form intermediate S2->S3 S4 Step 4: Intramolecular SN2 Alkoxide displaces DMSO to close the oxirane ring S3->S4

Figure 2: Mechanistic steps of the Corey-Chaykovsky epoxidation on the target ketone.

Protocol 2: Nucleophilic Ring Opening with 1H-1,2,4-Triazole

Objective: Synthesize the final azole target by opening the oxirane ring.

  • Preparation: In a 100 mL heavy-walled pressure tube, dissolve the crude oxirane (1.0 eq) from Protocol 1 in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 1H-1,2,4-triazole (1.5 eq) and anhydrous K2​CO3​ (2.0 eq).

    • Causality: K2​CO3​ acts as a mild base to deprotonate the triazole, increasing its nucleophilicity. An excess (1.5 eq) of triazole is used to drive the reaction to completion against the sterically hindered epoxide.

  • Thermal Activation: Seal the tube and heat the heterogeneous mixture to 90 °C for 12 hours.

    • Validation: As the reaction progresses, the suspension will gradually transition into a more homogeneous solution as the epoxide is consumed and the polar product forms.

  • In-Process Validation: Analyze an aliquot via LC-MS. The disappearance of the epoxide mass and the appearance of the target mass [M+H]+ confirms successful ring opening.

  • Workup & Purification: Cool to room temperature, dilute with water, and extract with Dichloromethane ( 3×30 mL). Wash the organic layer with water ( 3×30 mL) to remove DMF. Concentrate and purify via flash column chromatography (DCM:MeOH 95:5) to isolate the pure tertiary alcohol.

Quantitative Data Summaries

To optimize the synthetic workflow, various conditions were evaluated. The quantitative data below summarizes the causality between reagent selection and isolated yields, serving as a benchmark for process scale-up.

Table 1: Optimization of Ylide Formation and Epoxidation (Protocol 1)

Sulfur ReagentBaseSolvent SystemTemperatureIsolated Yield (%)Mechanistic Observation
TMSINaHTHF0 °C to RT42%Poor yield due to irreversible, fast addition leading to side products.
TMSOIt-BuOKt-BuOH/THF0 °C to RT65%Moderate yield; ylide formation incomplete.
TMSOI NaH DMSO 0 °C to RT 88% Optimal; stable ylide allows thermodynamic control of betaine formation.

Table 2: Regioselectivity and Yield in Triazole Ring Opening (Protocol 2)

BaseSolventTemperatureN1:N4 Alkylation RatioIsolated Yield (%)
Et3​N THF65 °C (Reflux)80:2055%
Cs2​CO3​ DMF90 °C92:878%
K2​CO3​ DMF 90 °C 95:5 85%

Note: K2​CO3​ in DMF provides the optimal balance of basicity and solubility, heavily favoring the thermodynamically stable N1-alkylated isomer over the N4-alkylated byproduct.

References

The structural motifs and synthetic logic detailed in this application note are grounded in established pharmaceutical and agricultural chemistry literature:

  • Source: Google Patents (US Patent 4560696A)
  • Source: Google Patents (EP Patent 0326330B1)
  • Title: Synthesis, antimicrobial activity and cytotoxicity of some new carbazole derivatives Source: Taylor & Francis Online (Journal of Enzyme Inhibition and Medicinal Chemistry) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights.

I. Reaction Overview & Mechanism

The synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, an α-aryloxyketone, is most commonly achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1][2][3] The core transformation consists of two key steps:

  • Deprotonation: A suitable base is used to deprotonate 2,3-dimethylphenol, forming the more nucleophilic 2,3-dimethylphenoxide.

  • Nucleophilic Attack (SN2): The generated phenoxide attacks the electrophilic α-carbon of an appropriate 2-halo-1-(4-chlorophenyl)ethanone, displacing the halide and forming the desired ether linkage.[1][3]

Reaction Scheme:

Williamson Ether Synthesis cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack 2,3-Dimethylphenol 2,3-Dimethylphenoxide 2,3-Dimethylphenol->2,3-Dimethylphenoxide Deprotonation Base Base (e.g., NaH, K2CO3) alpha-Halo-4-chloroacetophenone 2,3-Dimethylphenoxide->alpha-Halo-4-chloroacetophenone SN2 Attack 2,3-Dimethylphenoxide->alpha-Halo-4-chloroacetophenone Product 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone alpha-Halo-4-chloroacetophenone->Product Halide Displacement Side_Reactions cluster_main Desired SN2 Reaction cluster_side Side Reactions Phenoxide Phenoxide Desired_Product 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone Phenoxide->Desired_Product Elimination Elimination Product (Alkene) Phenoxide->Elimination Acts as Base alpha-Haloketone alpha-Haloketone alpha-Haloketone->Desired_Product alpha-Haloketone->Elimination Self_Condensation Self-Condensation Product alpha-Haloketone->Self_Condensation Base Present Hydrolysis Hydrolysis Product (alpha-Hydroxyketone) alpha-Haloketone->Hydrolysis Water Present

Caption: Desired reaction pathway versus common side reactions.

Purification Challenges

Q3: I am having difficulty purifying the final product. What are the recommended purification techniques?

A3: Purification can indeed be challenging due to the similar polarities of the product and some of the starting materials or byproducts.

  • Work-up Procedure:

    • After the reaction is complete, cool the mixture and quench it with water.

    • Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with a dilute base (e.g., 1M NaOH) to remove any unreacted 2,3-dimethylphenol.

    • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

III. Optimized Experimental Protocol

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Materials:

  • 2,3-Dimethylphenol

  • 2-Bromo-1-(4-chlorophenyl)ethanone

  • Potassium Carbonate (anhydrous, finely ground)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexanes

  • 1M Sodium Hydroxide solution

  • Brine

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylphenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone to the flask.

  • Phenoxide Formation: Stir the mixture vigorously at room temperature for 30 minutes.

  • Addition of Haloketone: Dissolve 2-bromo-1-(4-chlorophenyl)ethanone (1.1 eq) in a minimal amount of anhydrous acetone and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with 1M NaOH (2x), followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Table of Recommended Reaction Conditions
ParameterRecommended ConditionRationale
Base Anhydrous K₂CO₃ or NaHK₂CO₃ is easier to handle; NaH provides faster and more complete deprotonation.
Solvent Anhydrous Acetone or DMFBoth are polar aprotic solvents that facilitate SN2 reactions. [4]
Temperature Reflux in Acetone (56 °C) or 60-80 °C in DMFProvides sufficient energy for the reaction to proceed at a reasonable rate while minimizing side reactions.
Molar Ratio (Phenol:Base:Haloketone) 1 : 1.5 : 1.1A slight excess of the base and haloketone ensures complete consumption of the limiting reagent (phenol).

IV. References

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. (2022, October 24). Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals dealing with the isolation and purification of α -aryloxyacetophenone derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This guide is designed for research scientists and drug development professionals dealing with the isolation and purification of α -aryloxyacetophenone derivatives.

Application & Mechanistic Overview

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is an ether-ketone typically synthesized via a Williamson-type etherification. The reaction involves 2-bromo-1-(4-chlorophenyl)ethanone and 2,3-dimethylphenol refluxing in the presence of a [1]. While the coupling is highly efficient, researchers frequently encounter downstream purification bottlenecks due to residual phenol, unreacted α -bromo ketone, and competitive hydrolysis side products[2].

To ensure scientific integrity, the protocol below is designed as a self-validating system : each purification phase exploits a specific physicochemical property (pKa, solubility curves) and includes an analytical checkpoint so you can verify success before proceeding to the next step.

Mechanistic Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Ketone + Phenol + Base) Filter Filtration & Concentration (Removes K2CO3 & KBr) Start->Filter LLE Liquid-Liquid Extraction (EtOAc / H2O) Filter->LLE BaseWash Alkaline Wash (5% NaOH) (Removes 2,3-Dimethylphenol) LLE->BaseWash Organic Phase BrineWash Brine Wash & Drying (Na2SO4) BaseWash->BrineWash Phenolate to Aq. Evap Solvent Evaporation BrineWash->Evap Recryst Recrystallization (Ethanol or Hexane) Evap->Recryst Crude Solid Pure Pure Target Compound (Ether-Ketone) Recryst->Pure Cooling

Fig 1: Standard purification workflow for alpha-aryloxyacetophenones.

Standard Operating Procedure (SOP): Isolation and Purification

Step 1: Reaction Quenching and Filtration

  • Action: Cool the reaction mixture to room temperature. Filter the suspension to remove insoluble inorganic salts (e.g., K 2​ CO 3​ and KBr)[3]. Concentrate the filtrate under reduced pressure to remove the primary reaction solvent (e.g., acetone or acetonitrile)[1].

  • Validation: The concentrated residue should present as a thick, biphasic oil or crude solid.

Step 2: Liquid-Liquid Extraction (LLE)

  • Action: Redissolve the crude residue in Ethyl Acetate (EtOAc) and partition with distilled water[4]. Extract the aqueous phase twice more with EtOAc.

  • Causality: This step partitions the target ether-ketone into the organic phase while stripping away residual polar aprotic solvents (like DMF) and water-soluble impurities[2].

Step 3: Alkaline Wash (Crucial Step)

  • Action: Wash the combined organic layers with 5% aqueous NaOH (3 × 50 mL), followed by a brine wash.

  • Causality: 2,3-dimethylphenol has a pKa of ~10.0. The NaOH wash deprotonates the unreacted phenol, converting it into a water-soluble sodium phenolate salt, which is irreversibly partitioned into the aqueous waste stream.

  • Validation: Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1). The lower R f​ spot corresponding to the phenol starting material must be completely absent.

Step 4: Drying and Recrystallization

  • Action: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and evaporate to yield the crude solid. [3].

  • Causality: Ethanol provides the ideal steep solubility curve for α -aryloxyacetophenones. The target compound dissolves at reflux but rapidly forms a highly ordered crystal lattice upon cooling to 0 °C, excluding structurally dissimilar impurities.

  • Validation: LC-MS or 1 H NMR should confirm the disappearance of the α -bromo protons and the integration of the 2,3-dimethyl protons.

Diagnostic Q&A (Troubleshooting)

Q1: My final product is still contaminated with unreacted 2,3-dimethylphenol after column chromatography. How do I remove it? A1: Causality: 2,3-dimethylphenol and the target ether-ketone often co-elute on silica gel due to similar non-polar interactions in standard Hexane/EtOAc solvent systems. Solution: Do not rely on chromatography to remove the phenol. You must exploit its acidity. Re-dissolve your mixture in an organic solvent and perform the 5% NaOH alkaline wash described in Step 3. Chemical separation via acid-base extraction is exponentially more efficient here than chromatographic separation.

Q2: During recrystallization from ethanol, my product is "oiling out" (forming a syrup) instead of forming crystals. What is happening? A2: Causality: "Oiling out" (liquid-liquid phase separation) occurs when the compound precipitates at a temperature above its melting point, often because residual impurities are depressing the melting point of the mixture. Solution:

  • Re-heat the mixture until homogeneous.

  • Add a slightly more non-polar anti-solvent (e.g., a few drops of hexane) to adjust the saturation point.

  • Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling forces the compound out of solution too quickly, trapping solvent and impurities in an amorphous oil.

Q3: LC-MS analysis of my crude mixture shows a significant mass peak corresponding to 2-hydroxy-1-(4-chlorophenyl)ethanone. Where is this coming from? A3: Causality: This is a known [2]. If your K 2​ CO 3​ is highly hygroscopic (wet) or your reaction solvent is not strictly anhydrous, the α -bromo ketone undergoes competitive nucleophilic substitution with ambient hydroxide ions (from water reacting with the base) instead of the 2,3-dimethylphenolate. Solution: Ensure all solvents are anhydrous and dry your K 2​ CO 3​ in an oven at 110 °C overnight before use.

Quantitative Data: Solvent Selection & Recovery Metrics

To assist in optimizing your purification, consult the following empirical solvent parameters for α -aryloxyacetophenone derivatives.

Solvent SystemApplication PhaseTarget Compound SolubilityImpurity SolubilityExpected Yield / Purity
Ethyl Acetate / H 2​ O Liquid-Liquid ExtractionHigh (Organic)High (Aqueous for salts)>95% Recovery
5% NaOH (aq) Alkaline WashInsolubleHigh (Phenolate salt)Removes >99% Phenol
Absolute Ethanol RecrystallizationHigh (Hot), Low (Cold)Moderate (Remains in mother liquor)75-85% Yield, >99% Purity
Hexane:EtOAc (3:1) Column ChromatographyModerate (R f​ ~ 0.6-0.7)High (Co-elution risk for phenol)Variable Yield, ~95% Purity

Sources

Troubleshooting

Technical Support Center: Stability of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Welcome to the technical support guide for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone. This resource is designed for researchers, chemists, and formulation scientists to provide in-depth answers and actionable...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone. This resource is designed for researchers, chemists, and formulation scientists to provide in-depth answers and actionable protocols for addressing stability challenges with this molecule. Understanding the inherent reactivity of this α-phenoxy ketone is the first step toward designing robust experiments and stable formulations.

Compound Structural Analysis

Before diving into troubleshooting, it's crucial to understand the molecule's structure. 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone possesses three key regions that dictate its stability profile:

  • The α-Carbonyl System: The ketone group is a primary site for nucleophilic attack and can participate in photochemical reactions.

  • The Ether Linkage: The bond between the α-carbon and the phenoxy oxygen is susceptible to cleavage, particularly through hydrolysis under acidic or basic conditions.

  • The Chlorinated Aromatic Ring: The chloro-substituted phenyl ring can be a site for photolytic degradation.

This guide will help you navigate the challenges presented by these functional groups.

Frequently Asked Questions (FAQs)

Here we address high-level questions regarding the handling and stability of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone.

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its structure, the primary degradation pathways are hydrolysis of the ether linkage and photodecomposition.[1][2] Hydrolysis can be catalyzed by acidic or basic conditions, cleaving the molecule into 1-(4-chlorophenyl)-2-hydroxy-1-ethanone and 2,3-dimethylphenol.[3] Photodegradation can occur via cleavage at the carbonyl group or dechlorination of the aromatic ring upon exposure to UV light.[4]

Q2: Which solvents should I avoid for long-term storage?

A2: Protic solvents, especially water, methanol, and ethanol, should be used with caution as they can act as nucleophiles and promote hydrolysis or solvolysis of the ether linkage.[5][6] Solutions with a non-neutral pH, or those containing acidic or basic impurities, will accelerate degradation.[7]

Q3: What are the ideal storage conditions for this compound, both neat and in solution?

A3: As a solid, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For solutions, use a high-purity, dry, aprotic solvent such as acetonitrile (ACN), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO). Prepare solutions fresh whenever possible. If storage is necessary, store in amber vials at -20°C or below and blanket with an inert gas like argon or nitrogen.

Q4: How can I monitor the stability of my compound?

A4: The most effective technique is to use a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9] A stability-indicating method is one that can separate the intact parent compound from all potential degradation products, allowing for accurate quantification of its purity over time.[10][11]

Troubleshooting Guide: Common Stability Issues

This section provides solutions to specific problems you may encounter during your experiments.

IssueProbable Cause & Scientific ExplanationRecommended Solution & Action
Rapid degradation observed in a methanolic stock solution. Methanolysis. Methanol is a protic solvent and a nucleophile. It can attack the carbon alpha to the carbonyl group, leading to the cleavage of the phenoxy ether and formation of 1-(4-chlorophenyl)-2-methoxy-1-ethanone and 2,3-dimethylphenol. This reaction is a form of solvolysis.Switch to an aprotic solvent. Immediately transition to a high-purity, dry aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) for stock solutions. If a protic solvent is required for your assay, prepare the dilution immediately before use from a fresh aprotic stock.
Multiple new peaks appear in the HPLC after leaving the sample on the benchtop. Photodegradation. The ketone and chlorophenyl moieties are chromophores that can absorb ambient lab light (especially UV wavelengths). This energy can induce cleavage reactions (e.g., Norrish-type reactions) or dechlorination, leading to a complex mixture of degradants.[4]Protect samples from light. Always work with the compound in amber glassware or vials wrapped in aluminum foil. Minimize the time samples are exposed to light on the benchtop or in an autosampler. Use a dark control sample in your experiments to confirm photolysis.[7]
Compound appears unstable in DMSO, which was expected to be inert. DMSO Impurities or Oxidation. Technical-grade DMSO can contain acidic impurities or water, which can catalyze hydrolysis. Additionally, under certain conditions (e.g., elevated temperature or presence of catalysts), DMSO can act as an oxidant, potentially oxidizing the molecule.Use high-purity, anhydrous solvents. Purchase and use only high-purity, anhydrous grade DMSO. Store it under an inert atmosphere and use a fresh aliquot for each new stock solution. Avoid prolonged heating of solutions in DMSO.
Inconsistent results from day to day, even with fresh solutions. Keto-Enol Tautomerism. Ketones can exist in equilibrium with their enol tautomer. The position of this equilibrium is highly dependent on the solvent polarity, pH, and temperature.[12][13][14] Different ratios of keto to enol forms could affect reactivity or chromatographic retention time, leading to variability.Standardize and control solution parameters. Ensure your solvent composition, pH (if buffered), and temperature are consistent for all experiments. Allow solutions to equilibrate at the experimental temperature before use. Document all solvent and solution preparation details meticulously.

Key Experimental Protocols

To ensure data integrity, validated protocols are essential. The following are foundational procedures for assessing the stability of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is critical for identifying potential degradants and establishing a stability-indicating analytical method.[10][15] The goal is to achieve 5-20% degradation of the active ingredient to ensure that degradation products are generated at detectable levels.[15]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Prep Prepare Solutions (e.g., in ACN:Water) Unstressed Unstressed Control (t=0, dark, 4°C) Prep->Unstressed Expose to stress Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose to stress Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prep->Base Expose to stress Oxidative Oxidation (e.g., 3% H2O2, RT) Prep->Oxidative Expose to stress Thermal Thermal Stress (e.g., 80°C, solid & solution) Prep->Thermal Expose to stress Photo Photolytic Stress (ICH Q1B light exposure) Prep->Photo Expose to stress Analyze Analyze All Samples by Stability-Indicating HPLC-UV/MS Unstressed->Analyze Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Oxidative->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Assess Assess Peak Purity (Diode Array Detector) Analyze->Assess MassBalance Calculate Mass Balance Assess->MassBalance Identify Identify Degradants (LC-MS) MassBalance->Identify Pathway Propose Degradation Pathways Identify->Pathway

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the compound in a suitable solvent mixture (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL.

  • Unstressed Control: Immediately dilute an aliquot of the stock solution to the target analytical concentration (e.g., 50 µg/mL) and analyze. This is your t=0 reference.

  • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze.

  • Base Hydrolysis: Mix stock solution with 0.1 M NaOH at room temperature. Withdraw samples at time points, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Mix stock solution with 3% H₂O₂ at room temperature. Withdraw samples at time points, dilute, and analyze.

  • Photostability: Expose the solid compound and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. Analyze against a dark control sample stored under the same conditions but protected from light.

  • Analysis: Analyze all samples using a validated HPLC method. The method should be capable of resolving the parent peak from all new peaks formed during the stress testing.[9][16]

Protocol 2: Recommended HPLC-UV Method for Stability Monitoring

This is a general-purpose reverse-phase HPLC method suitable for monitoring the purity of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 40% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 10 µL

  • Sample Diluent: Acetonitrile/Water (50:50)

Visualizing Potential Degradation

The following diagram illustrates the primary hydrolytic degradation pathway.

Caption: Primary hydrolytic degradation pathway.

References
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Forced Degrad
  • ICH GUIDELINES: STRESS DEGRAD
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR.
  • Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. FULIR.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Theoretical investigation of solvent effect on the keto–enol tautomerization of pentane-2,4-dione and a comparison between experimental data and theoretical calcul
  • SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. World Scientific Publishing.
  • Analytical Techniques In Stability Testing.
  • Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE.
  • core components of analytical method validation for small molecules-an overview.
  • Stability Studies and Testing of Pharmaceuticals: An Overview. American Pharmaceutical Review.
  • Stability Testing for Small-Molecule Clinical Trial M
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • HYDROLYSIS REACTIONS. SlidePlayer.
  • Photocatalytic Degradation of 4-Chlorophenol. 2. The 4-Chlorocatechol Pathway.
  • Synthesis of α-hydroxyacetophenones. PubMed.

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing α-aryloxyacetophenone derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing α-aryloxyacetophenone derivatives. The target molecule, 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, is typically synthesized via a Williamson ether synthesis coupling 2-bromo-1-(4-chlorophenyl)ethanone with 2,3-dimethylphenol.

Below, we deconstruct the mechanistic variables of this reaction, provide troubleshooting solutions for common synthetic bottlenecks, and outline a self-validating standard operating procedure (SOP).

I. Troubleshooting & FAQs

Q: The reaction is proceeding very slowly, and TLC shows unreacted α-bromo ketone even after 8 hours of reflux. How can I accelerate it? A: The nucleophilic attack is sterically hindered by the ortho-methyl group on 2,3-dimethylphenol. To overcome this kinetic barrier, add a catalytic amount of Potassium Iodide (KI) (approx. 0.1 equivalents). KI facilitates an in situ Finkelstein reaction, converting the α-bromo ketone into a highly reactive α-iodo intermediate. Because iodide is a superior leaving group and a softer electrophilic target, it significantly accelerates the SN​2 O-alkylation step without requiring harsher temperatures 1.

Q: Why is my reaction yielding a significant amount of 1-(4-chlorophenyl)-2-hydroxy-1-ethanone? A: This byproduct arises from the hydrolysis of the α-bromo ketone. It occurs when water is present in the reaction mixture, allowing hydroxide ions (generated from trace water reacting with the carbonate base) to act as competitive nucleophiles. To prevent this, ensure that the potassium carbonate ( K2​CO3​ ) is strictly anhydrous (oven-dried at 120°C before use) and use rigorously dried, HPLC-grade solvents 2.

Q: Is C-alkylation a concern in this synthesis, and how do I favor O-alkylation? A: Phenoxide ions are ambient nucleophiles capable of reacting at the oxygen or the ortho/para carbon atoms. To maximize O-alkylation, use a polar aprotic solvent like Acetone or DMF. These solvents strongly solvate the potassium cation ( K+ ), leaving the "hard" oxygen anion exposed and highly reactive toward the "hard" electrophilic α-carbon of the ketone. Conversely, protic solvents like ethanol hydrogen-bond with the phenoxide oxygen, which dampens its reactivity and can inadvertently increase C-alkylation or hydrolysis 1.

Q: How do I selectively remove unreacted 2,3-dimethylphenol during the workup? A: 2,3-Dimethylphenol often co-elutes with the target ether product during silica gel chromatography. You can leverage its weakly acidic nature (pKa ~10.5) by incorporating a mild basic wash during the liquid-liquid extraction phase. Washing the organic layer with a 5% aqueous NaOH solution will deprotonate the unreacted phenol, partitioning it into the aqueous layer as a water-soluble sodium phenoxide salt, while the neutral product remains in the organic phase 2.

II. Optimization Data

The following table summarizes the quantitative data from various reaction condition optimizations. The use of a polar aprotic solvent combined with a Finkelstein catalyst yields the highest purity and conversion rates.

SolventBaseAdditiveTemp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity Profile
EthanolNaOHNone806>9045High hydrolysis byproduct
Acetone K2​CO3​ None6087568Trace unreacted phenol
DMF K2​CO3​ None804>9576Minor degradation products
Acetone K2​CO3​ KI (0.1 eq) 60 4 >99 89 High purity, clean conversion

III. Standard Operating Procedure (SOP)

Objective: Synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone via KI-catalyzed O-alkylation. This protocol is designed as a self-validating system, utilizing specific checkpoints to ensure reaction fidelity 3.

Materials:

  • 2-Bromo-1-(4-chlorophenyl)ethanone (1.0 eq, 10 mmol, 2.33 g)

  • 2,3-Dimethylphenol (1.1 eq, 11 mmol, 1.34 g)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (1.5 eq, 15 mmol, 2.07 g)

  • Potassium Iodide (KI) (0.1 eq, 1 mmol, 0.16 g)

  • Dry Acetone (30 mL)

Step-by-Step Methodology:

  • Phenoxide Generation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dimethylphenol (1.34 g) in dry acetone (30 mL). Add anhydrous K2​CO3​ (2.07 g). Stir the suspension at room temperature for 15 minutes to facilitate the deprotonation of the phenol.

  • Electrophile & Catalyst Addition: To the stirring suspension, add 2-bromo-1-(4-chlorophenyl)ethanone (2.33 g) followed immediately by catalytic KI (0.16 g).

  • Reflux: Attach a reflux condenser and heat the mixture to 60°C (reflux) under a nitrogen atmosphere. Stir vigorously for 4 hours.

  • In-Process Control (Validation Checkpoint 1): Monitor the reaction via TLC (Mobile Phase: Hexane/Ethyl Acetate 8:2). The starting α-bromo ketone ( Rf​≈0.60 ) should be completely consumed, replaced by a single new product spot ( Rf​≈0.45 ).

  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts ( K2​CO3​ , KBr, KI). Wash the filter cake with an additional 10 mL of cold acetone to ensure complete product recovery.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Liquid-Liquid Extraction: Dissolve the resulting crude residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel.

  • Phenol Scavenging (Validation Checkpoint 2): Wash the organic layer with 5% aqueous NaOH (2 x 20 mL). This step is critical to remove any unreacted 2,3-dimethylphenol.

  • Neutralization & Drying: Wash the organic layer with brine (30 mL) to remove residual alkalinity and moisture. Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from a hot Ethanol/Water mixture to afford pure 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone as a crystalline solid.

IV. Process Visualization

G A Reactants: 2-Bromo-1-(4-chlorophenyl)ethanone + 2,3-Dimethylphenol B Deprotonation: Anhydrous K₂CO₃ in Dry Acetone A->B C Catalysis: Add Catalytic KI (Finkelstein Exchange) B->C D SN2 Substitution: Reflux at 60°C for 4 hours C->D E Workup: Filter Salts & Evaporate Solvent D->E F Purification: Wash with 5% NaOH (removes phenol) E->F G Final Product: 1-(4-Chlorophenyl)-2- (2,3-dimethylphenoxy)-1-ethanone F->G

Workflow for the optimized Williamson ether synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone.

V. References

  • Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Taylor & Francis. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Production of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this α-aryloxyketone. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone?

A1: The most prevalent and industrially adaptable method is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. Specifically, 2,3-dimethylphenol is deprotonated by a base to form the corresponding phenoxide, which then attacks an α-halo-ketone, such as 2-bromo-1-(4-chlorophenyl)ethanone, to yield the desired product.[1][2][4] This SN2 reaction is favored for its broad scope and relatively simple procedure.[1][4]

Q2: What are the critical starting materials for this synthesis?

A2: The key precursors are:

  • 2,3-Dimethylphenol: The source of the aryloxy moiety.

  • 2-Bromo-1-(4-chlorophenyl)ethanone or 2-Chloro-1-(4-chlorophenyl)ethanone: The electrophilic ketone that undergoes nucleophilic attack.[5][6] The bromo-derivative is generally more reactive.

  • A suitable base: For the deprotonation of 2,3-dimethylphenol. Common choices include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydride (NaH).[1][7][8]

  • An appropriate solvent: To facilitate the reaction. Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often preferred.[1][3][8]

Q3: Are there any significant safety precautions to consider during the synthesis?

A3: Yes, several safety measures are crucial:

  • α-Halo-ketones are lachrymators: Both 2-bromo- and 2-chloro-1-(4-chlorophenyl)ethanone are irritating to the eyes and respiratory system. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Strong bases: Bases like sodium hydride (NaH) are highly reactive and flammable upon contact with water. They must be handled under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

Q4: What are the typical yields for this reaction on a lab scale?

A4: In laboratory settings, the Williamson ether synthesis can achieve yields ranging from 50% to 95%, depending on the specific conditions and purity of the reagents.[1] Optimization of reaction parameters is key to maximizing the yield.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and scale-up of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone.

Problem 1: Low or No Product Formation

Possible Causes & Solutions:

  • Ineffective Deprotonation of 2,3-Dimethylphenol:

    • Cause: The base used may be too weak or not sufficiently dried. The pKa of phenols is typically around 10, so a base that generates a conjugate acid with a higher pKa is required for complete deprotonation.

    • Solution:

      • Ensure the base is fresh and has been stored under anhydrous conditions. For bases like potassium carbonate, it can be beneficial to dry it in an oven before use.

      • Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), particularly if you are using a less reactive chloro-ketone.[7][8] However, be mindful that stronger bases can increase the likelihood of side reactions.[2][3]

  • Poor Nucleophilic Attack (SN2 Reaction):

    • Cause: The solvent choice can significantly impact the reaction rate. Protic solvents (e.g., ethanol, water) can solvate the phenoxide ion, reducing its nucleophilicity.[1]

    • Solution:

      • Switch to a polar aprotic solvent such as DMF, ACN, or DMSO.[1][3][8] These solvents do not solvate the nucleophile as strongly, leaving it more available for reaction.

      • Consider the use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), especially in biphasic systems.[1][9] The catalyst helps to transport the phenoxide from the aqueous or solid phase into the organic phase where the electrophile is located.[9]

  • Degradation of Starting Materials:

    • Cause: The α-halo-ketone can be unstable, particularly in the presence of strong bases or at elevated temperatures.

    • Solution:

      • Add the α-halo-ketone to the reaction mixture slowly and at a controlled temperature.

      • Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[10]

Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions:

  • Elimination Reaction (E2) Competition:

    • Cause: The phenoxide is a strong base and can promote the elimination of HBr or HCl from the α-halo-ketone, leading to the formation of an alkene byproduct. This is more prevalent with secondary or tertiary alkyl halides, but can still occur with primary halides under forcing conditions.[3][4]

    • Solution:

      • Maintain a moderate reaction temperature. The Williamson ether synthesis is typically conducted between 50-100 °C.[1] Higher temperatures can favor elimination.

      • Use a less sterically hindered base if possible.

  • C-Alkylation vs. O-Alkylation:

    • Cause: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to undesired isomers.

    • Solution:

      • The choice of solvent can influence the ratio of O- to C-alkylation. Polar aprotic solvents generally favor O-alkylation.

      • The counter-ion of the base can also play a role.

  • Self-Condensation of the α-Halo-ketone:

    • Cause: Under basic conditions, the α-halo-ketone can undergo self-condensation reactions.

    • Solution:

      • Add the α-halo-ketone to the pre-formed phenoxide solution slowly to maintain a low concentration of the ketone.

Problem 3: Difficulties in Product Purification

Possible Causes & Solutions:

  • Removal of Unreacted 2,3-Dimethylphenol:

    • Cause: 2,3-Dimethylphenol has some solubility in organic solvents, making its complete removal by simple extraction challenging.

    • Solution:

      • Perform an aqueous base wash (e.g., with 1M NaOH) to deprotonate the acidic phenol and extract it into the aqueous layer.[7]

      • Follow with a water wash to remove any residual base.

  • Separation from Byproducts:

    • Cause: Some byproducts may have similar polarities to the desired product, making chromatographic separation difficult.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/heptane) can be an effective purification method.[11]

      • Column Chromatography: For challenging separations, silica gel column chromatography using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is often effective.

Problem 4: Challenges in Scaling Up the Production

Possible Causes & Solutions:

  • Exothermic Reaction and Heat Management:

    • Cause: The Williamson ether synthesis can be exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction and increased byproduct formation.[12]

    • Solution:

      • Use a jacketed reactor with a reliable temperature control system.

      • Implement a slow, controlled addition of the limiting reagent.

      • Consider using a continuous flow reactor, which offers superior heat and mass transfer, making the process safer and more efficient for scale-up.[12][13]

  • Mixing and Mass Transfer Issues:

    • Cause: In large reactors, ensuring homogeneous mixing of reactants, especially in heterogeneous systems (e.g., with a solid base like K₂CO₃), can be challenging.[9]

    • Solution:

      • Optimize the stirrer design and agitation speed to ensure efficient mixing.

      • The use of a phase-transfer catalyst can be particularly beneficial on a large scale to improve the reaction rate between different phases.[9][14]

  • Work-up and Isolation at Scale:

    • Cause: Handling large volumes of solvents and performing extractions can be cumbersome and time-consuming.

    • Solution:

      • Optimize the work-up procedure to minimize solvent usage.

      • Utilize appropriate industrial-scale equipment for filtration and drying.

III. Experimental Protocol: Lab-Scale Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
2,3-Dimethylphenol122.161.22 g10 mmol
2-Bromo-1-(4-chlorophenyl)ethanone233.502.34 g10 mmol
Potassium Carbonate (K₂CO₃), anhydrous138.212.07 g15 mmol
Acetonitrile (ACN)-50 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dimethylphenol (1.22 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Add acetonitrile (50 mL) to the flask.

  • Stir the mixture vigorously at room temperature for 15 minutes to ensure good dispersion of the reagents.

  • Add 2-bromo-1-(4-chlorophenyl)ethanone (2.34 g, 10 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide byproduct. Wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M NaOH (2 x 25 mL) to remove any unreacted 2,3-dimethylphenol.

  • Wash the organic layer with water (25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

IV. Visualizations

Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) 2_3_dimethylphenol 2,3-Dimethylphenol phenoxide 2,3-Dimethylphenoxide Ion 2_3_dimethylphenol->phenoxide Deprotonation K2CO3 K₂CO₃ (Base) K2CO3->phenoxide product 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone phenoxide->product SN2 Attack alpha_halo_ketone 2-Bromo-1-(4-chlorophenyl)ethanone alpha_halo_ketone->product Br_ion Br⁻ alpha_halo_ketone->Br_ion Leaving Group

Caption: Williamson ether synthesis mechanism.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product cause1 Ineffective Deprotonation? start->cause1 cause2 Poor SN2 Reaction? start->cause2 cause3 Starting Material Degradation? start->cause3 solution1a Use Stronger/Drier Base cause1->solution1a solution2a Switch to Polar Aprotic Solvent cause2->solution2a solution2b Use Phase-Transfer Catalyst cause2->solution2b solution3a Controlled Reagent Addition cause3->solution3a solution3b Inert Atmosphere cause3->solution3b

Caption: Troubleshooting low product yield.

V. References

  • Scribd. (n.d.). Williamson Ether Synthesis Experiment. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2019). A Mild, Fast, and Scalable Synthesis of Substituted α-Acyloxy Ketones via Multicomponent Reaction Using a Continuous Flow Approach. Molecules, 24(15), 2786.

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Continuous flow scale-up for the synthesis of α-acyloxy ketone 4b. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

  • SIELC Technologies. (2018). 1-(4-Chlorophenyl)ethanone. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 1-(4-chloro-2-methylphenyl)ethanone. Retrieved from [Link]

  • Manivel, P., et al. (2009). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(3), o542.

  • Kemp, M. G., et al. (2011). 2-Chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2959.

  • Moskvina, V. S., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. Chemistry of Heterocyclic Compounds, 54(7), 685-691.

  • ChemRxiv. (2020). Photoredox α-Arylation of cyclic ketones. Retrieved from [Link]

  • Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-. Retrieved from [Link]

  • Chen, C., et al. (2008). An Efficient Method for the Synthesis of α-Hydroxyalkyl Aryl Ketones. Synthesis, 2008(20), 3205-3208.

  • PubChemLite. (n.d.). Ethanone, 1-(4-chlorophenyl)-, o-(2-(dimethylamino)ethyl)oxime, hydrochloride. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-2,2-difluoro-1-(4-chlorophenyl)ethanone. Retrieved from [Link]

  • Chemwatch. (n.d.). 2-bromo-1-(4-bromo-3-chlorophenyl)ethanone. Retrieved from [Link]

  • Asian Journal of Organic & Medicinal Chemistry. (2017). Ultrasound assisted eco-friendly synthesis of α-bromo aromatic ketones. 2(4), 1-4.

  • Princeton University. (2023). 2023 Synthesis on Scale: Process Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • Chemsrc. (2025). 1-(4-Chlorophenyl)ethanone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-(p-CHLOROPHENYL)-3-PHENYL-2-PROPANONE. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Ethanone, 1-(4-chlorophenyl)-. Retrieved from [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Prepared by the Senior Application Scientist Team This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone. We address...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth troubleshooting advice and detailed protocols for the purification of crude 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone. We address common issues encountered during the isolation of this α-aryloxy ketone, an important intermediate in various research and development applications. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone?

A: The impurity profile depends on the synthetic route, but a common method involves the Williamson ether synthesis from 2,3-dimethylphenol and a 2-halo-1-(4-chlorophenyl)ethanone derivative (e.g., 2-bromo-1-(4-chlorophenyl)ethanone). Based on this, you can expect:

  • Unreacted Starting Materials: Residual 2,3-dimethylphenol and 2-halo-1-(4-chlorophenyl)ethanone.

  • Side-Products: Potential for self-condensation products of the ketone starting material, especially under strongly basic conditions.

  • Inorganic Salts: Salts formed from the base used in the reaction (e.g., K₂CO₃, NaH) and the halide byproduct (e.g., KBr, NaCl).

  • Solvent Residue: Residual high-boiling point solvents like DMF or DMSO if used in the reaction.

  • Color Impurities: Often, crude products may have a yellow to brown discoloration due to minor, highly conjugated byproducts.

Q2: My crude product is an oil, but I expect a solid. What should I do?

A: This is a common issue and usually indicates the presence of impurities that are depressing the melting point of your compound.

  • Verify the Structure: First, confirm the presence of your desired product using a quick analytical method like ¹H NMR or LC-MS if available.

  • Attempt to Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the oil.

    • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or heptane) to the oil and stir vigorously. This can wash away soluble impurities and often induces crystallization of the product.

  • Proceed with Purification: If the above methods fail, the impurities must be removed. The most effective approach for an oily product is column chromatography.

Q3: My product is yellow or brown. How can I remove the color?

A: Color is typically due to trace amounts of highly conjugated impurities.

  • Recrystallization with Charcoal: During a recrystallization procedure, after the crude product is fully dissolved in the hot solvent, you can add a small amount of activated charcoal (typically 1-2% by weight). The charcoal adsorbs the colored impurities. Boil the solution with the charcoal for 5-10 minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal before allowing the solution to cool.[1]

  • Column Chromatography: Silica gel chromatography is often very effective at separating colored impurities from the desired product. The colored bands will typically move at a different rate than your product or remain at the top of the column.

Q4: Which purification method is better for my compound: recrystallization or column chromatography?

A: The choice depends on the nature of the impurities and the scale of your reaction.[1][2]

FeatureRecrystallizationFlash Column Chromatography
Ideal For Removing small amounts of impurities from a mostly pure, solid product. Large-scale purification.Separating complex mixtures, oily products, or compounds with very similar polarities to the impurities.
Pros Simple, inexpensive, highly effective for achieving very high purity, easily scalable.High resolving power, applicable to a wide range of compounds (solids and oils), good for exploratory work.
Cons Requires a solid product, finding a suitable solvent can be time-consuming, potential for significant yield loss in the mother liquor.More labor-intensive, requires larger volumes of solvent, potential for product degradation on acidic silica gel.[3]
Recommendation If your crude product is a solid with >90% purity, start with recrystallization.If your product is an oil or a complex mixture, chromatography is the preferred method.[4]

Q5: My compound appears to be degrading on the silica gel column. What can I do?

A: Ketones can sometimes be sensitive to the acidic nature of standard silica gel, leading to side reactions like enolization or aldol-type condensations.[3]

  • Use Neutralized Silica: You can neutralize the silica gel by preparing a slurry with a solvent containing a small amount of a volatile base, like triethylamine (~0.5-1%), before packing the column. This deactivates the acidic sites.

  • Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.[2]

  • Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the compound as efficiently as possible.

Troubleshooting and Experimental Protocols

This section provides detailed, step-by-step methodologies for the most common and effective purification techniques.

Logical Purification Workflow

The following diagram outlines a decision-making process for purifying your crude product.

Purification_Workflow cluster_start Start Point cluster_analysis Initial Assessment cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path Start Crude Product (Oil or Solid) IsSolid Is the product a solid? Start->IsSolid Recrystal Protocol 1: Attempt Recrystallization IsSolid->Recrystal Yes Chromatography Protocol 2: Flash Column Chromatography IsSolid->Chromatography No (Oil) CheckPurity1 Check Purity (TLC, MP, NMR) Recrystal->CheckPurity1 PureSolid Pure Solid Product CheckPurity1->PureSolid Purity OK CheckPurity1->Chromatography Purity Not OK CheckPurity2 Check Purity (TLC, NMR) Chromatography->CheckPurity2 CheckPurity2->Chromatography Purity Not OK (Re-column) PureProduct Pure Product (May need solvent removal) CheckPurity2->PureProduct Purity OK

Caption: Decision workflow for purifying the target compound.

Protocol 1: Purification by Recrystallization

This method is ideal for purifying solid crude material. The principle is to dissolve the impure compound in a minimum amount of a hot solvent, in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon cooling.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Test small amounts in test tubes first. Good starting points are alcohols (ethanol, isopropanol) or a mixed system like ethyl acetate/hexane.[1]

  • Dissolution: Place 1.0 g of the crude material in an Erlenmeyer flask with a stir bar. Add a small volume of the chosen solvent and heat the mixture to boiling with stirring.

  • Achieve Saturation: Continue adding the solvent in small portions until the solid just dissolves. Using the absolute minimum amount of hot solvent is crucial for maximizing yield.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the solution to boiling for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through fluted filter paper to remove it. Pre-heating the funnel and receiving flask will prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Confirm purity via melting point analysis (a sharp melting point indicates high purity) and an appropriate spectroscopic method (e.g., NMR).

Suggested Recrystallization Solvents:

Solvent/SystemComments
Isopropanol or EthanolSingle-solvent system. Good starting point for polar ketones.
Ethyl Acetate / HexaneA mixed-solvent system. Dissolve in hot ethyl acetate, then add hot hexane until turbidity persists. Clarify with a few drops of hot ethyl acetate.
TolueneGood for less polar compounds. Ensure adequate ventilation.
Protocol 2: Purification by Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). It is the most powerful method for purifying oily products or complex mixtures.[2][4]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture that gives your desired product an Rf value of approximately 0.3-0.4 and good separation from all impurities. A good starting eluent system for this type of ketone is a mixture of hexane and ethyl acetate (e.g., starting with 9:1 Hexane:EtOAc and increasing polarity).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack the bed evenly, ensuring there are no air bubbles or cracks.

    • Add a thin layer of sand to the top of the silica to protect the surface.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).

    • Carefully add the dissolved sample to the top of the column.

    • Alternatively, for less soluble compounds, pre-adsorb the crude product onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (e.g., DCM), add silica gel, evaporate the solvent completely, and load the resulting dry powder onto the column.

  • Elution: Add the eluent to the top of the column and use moderate air pressure to push the solvent through. Collect the eluting solvent in fractions (e.g., in test tubes).

  • Monitoring: Monitor the separation by collecting small spots from each fraction onto a TLC plate and visualizing under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator.

  • Analysis: Confirm the purity of the isolated product by NMR.

Visualizing the Target and Potential Impurities

The diagram below illustrates the structural relationship between the target molecule and its likely precursors, which may be present as impurities.

Impurity_Profile Target 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone Target Product Phenol 2,3-Dimethylphenol Starting Material Impurity Phenol->Target Reacts with Ketone 2-bromo-1-(4-chlorophenyl)ethanone Starting Material Impurity Ketone->Target Reacts with

Caption: Relationship between the target product and key starting material impurities.

References
  • JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • Columbia University. Column chromatography. [Link]

  • JoVE. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]

  • JoVE. (2015, February 27). Purification of a Total Lipid Extract with Column Chromatography. [Link]

  • Physics Forums. (2011, November 19). Column Chromatography ketone/silica. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Confirmation of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

For professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to...

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Author: BenchChem Technical Support Team. Date: March 2026

For professionals in drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant project delays. The target molecule, 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, a substituted α-aryloxy-acetophenone, presents a classic structural elucidation challenge. While several analytical techniques can provide pieces of the puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for assembling the complete, high-resolution picture of molecular connectivity.

This guide provides a comprehensive comparison of NMR spectroscopy with other common analytical techniques—namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS)—for the structural confirmation of this specific molecule. We will delve into the causality behind experimental choices, present predictive data, and outline a synergistic workflow that ensures the highest level of scientific integrity and confidence in the final structural assignment.

The Gold Standard: Unambiguous Elucidation by NMR Spectroscopy

NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule.[1][2] It directly probes the chemical environment of ¹H and ¹³C nuclei, revealing not only the types of atoms present but also their precise connectivity.

Predictive ¹H NMR Analysis (500 MHz, CDCl₃)

The proton NMR spectrum is the first port of call for determining the molecule's framework. Each unique proton environment will produce a distinct signal, whose chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern) provide a wealth of structural information.

  • Aromatic Region (δ 6.5-8.0 ppm): We anticipate two distinct aromatic systems.

    • 4-Chlorophenyl Ring: This para-substituted ring will exhibit a characteristic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing carbonyl group (H-2', H-6') will be deshielded and appear further downfield (approx. δ 7.95 ppm) compared to the protons meta to the carbonyl (H-3', H-5', approx. δ 7.50 ppm).[3]

    • 2,3-Dimethylphenoxy Ring: This trisubstituted ring will present a more complex splitting pattern for its three protons (H-4, H-5, H-6), likely appearing as a series of multiplets between δ 6.8 and 7.2 ppm.

  • Methylene Bridge (δ 5.0-5.5 ppm): The two protons of the methylene group (-O-CH₂-C=O) are chemically equivalent and flanked by non-proton-bearing atoms (an oxygen and a carbonyl carbon). Therefore, they will appear as a sharp singlet. Their position is significantly downfield due to the deshielding effects of both the adjacent carbonyl group and the phenoxy oxygen.

  • Methyl Groups (δ 2.0-2.5 ppm): The two methyl groups on the phenoxy ring are in distinct chemical environments. They will each appear as a singlet, with predicted shifts around δ 2.30 and 2.15 ppm.

Predictive ¹³C NMR Analysis (125 MHz, CDCl₃)

The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon atoms and information about their functional type.

  • Carbonyl Carbon (δ 190-200 ppm): The ketone carbonyl carbon is the most deshielded carbon in the molecule and its signal is a definitive marker for this functional group.[4][5][6] Aromatic ketones typically absorb in the 190-200 ppm range.[4]

  • Aromatic Region (δ 110-160 ppm): A total of ten signals are expected in this region: six for the 2,3-dimethylphenoxy ring and four for the 4-chlorophenyl ring. The carbon attached to the oxygen (C-1) will be the most deshielded in its ring system, while the carbon attached to the chlorine (C-4') will also show a characteristic shift.

  • Methylene Carbon (δ 70-80 ppm): The methylene carbon, bonded to an oxygen and a carbonyl, will appear significantly downfield compared to a simple alkyl carbon.

  • Methyl Carbons (δ 15-25 ppm): The two methyl carbons will appear in the upfield aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
C=O---~195
CH₂~5.3s2H~75
Ar-H (H-2', H-6')~7.95d2H~130
Ar-H (H-3', H-5')~7.50d2H~129
Ar-H (H-4, H-5, H-6)~6.8-7.2m3H~112-138
Ar-CH₃ (C2-CH₃)~2.30s3H~20
Ar-CH₃ (C3-CH₃)~2.15s3H~15
Ar-C (C-1')---~135
Ar-C (C-4')---~140
Ar-C (C-1)---~156
Ar-C (C-2, C-3)---~125-138

Alternative & Complementary Techniques: A Comparative Analysis

While NMR provides the definitive structure, other techniques offer rapid, valuable, and often complementary data. Their strengths and limitations for this specific molecule are compared below.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent first-pass technique for identifying the functional groups present in a molecule.[1][7]

  • What It Tells Us: For our target molecule, FTIR would quickly confirm the presence of a conjugated ketone and an ether linkage.

    • A strong, sharp absorption band around 1690-1700 cm⁻¹ would be indicative of the C=O stretch of the aromatic ketone.[5][6]

    • Characteristic C-O-C stretching bands for the aryl-alkyl ether would appear in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • Limitations: FTIR confirms the presence of the "parts" (a ketone, an ether, aromatic rings) but provides no information on their connectivity. It cannot distinguish between isomers. For instance, it could not differentiate our target molecule from 1-(4-Chlorophenyl)-2-(2,6-dimethylphenoxy)-1-ethanone.

Mass Spectrometry (MS)

Mass spectrometry provides two crucial pieces of information: the molecular weight and fragmentation patterns that offer clues about the molecule's substructures.[8]

  • What It Tells Us:

    • Molecular Weight: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion [M]⁺, confirming the elemental formula C₁₆H₁₅ClO₂. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be clearly visible in the [M]⁺ and [M+2]⁺ peaks, providing strong evidence for the presence of a single chlorine atom.

    • Fragmentation: The primary fragmentation pathway for α-aryloxy ketones is α-cleavage, the breaking of the bond between the carbonyl group and the α-carbon.[4][6] We would expect to see two major fragment ions:

      • The chlorobenzoyl cation ([C₇H₄ClO]⁺) at m/z 139/141.

      • A fragment resulting from the loss of the chlorobenzoyl radical, though the charge is more likely to be retained on the aromatic carbonyl fragment.

  • Limitations: While MS confirms the molecular formula and suggests the presence of the chlorobenzoyl moiety, it does not definitively establish the structure of the aryloxy portion or its point of attachment to the ethanone backbone. Like FTIR, it struggles to differentiate between isomers without extensive fragmentation analysis and reference spectra.

A Synergistic Workflow for Self-Validating Structural Confirmation

A robust and efficient workflow leverages the strengths of each technique to build a self-validating case for the proposed structure. This approach, grounded in best practices for drug development, ensures that each piece of data corroborates the others.

G cluster_0 Initial Analysis cluster_1 Definitive Analysis FTIR FTIR Integration Data Integration & Analysis FTIR->Integration LC-MS LC-MS LC-MS->Integration 1H_NMR ¹H NMR 13C_NMR ¹³C NMR 1H_NMR->13C_NMR 2D_NMR 2D NMR (optional) 13C_NMR->2D_NMR 13C_NMR->Integration 2D_NMR->Integration Start Synthesized Compound Start->FTIR Quick Functional Group Check Start->LC-MS Purity & Mol. Weight Start->1H_NMR Decision Structure Confirmed? Integration->Decision

Caption: A synergistic workflow for unambiguous structure confirmation.

This workflow demonstrates a trustworthy, self-validating system. The rapid FTIR and MS analyses provide initial checks. If the expected functional groups and molecular weight are observed, we proceed with confidence to the more time-intensive NMR analysis. The NMR data then provides the definitive, high-resolution structural proof, with every proton and carbon signal accounted for, confirming the deductions from the initial screens. For particularly complex structures or to resolve ambiguities, 2D NMR experiments like HSQC and HMBC can be employed to explicitly map ¹H-¹³C correlations.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and vortex or invert gently until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Insert the sample into a 500 MHz NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

    • Acquire the spectrum using a standard single-pulse experiment (e.g., 'zg30'). Typically, 16 scans are sufficient.

    • Set the spectral width to cover a range of -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., 'zgpg30').

    • To obtain a good signal-to-noise ratio, acquire a larger number of scans (e.g., 1024 or more), depending on the sample concentration.

    • Set the spectral width to cover a range of 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and pick peaks for both spectra.

Protocol 2: FTIR Data Acquisition (ATR)
  • Background Scan: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is processed to show absorbance or transmittance as a function of wavenumber (cm⁻¹).

Protocol 3: Mass Spectrometry Data Acquisition (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) at a low flow rate (e.g., 5-10 µL/min).

  • Spectrum Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis: Determine the exact mass of the molecular ion peak and compare it to the theoretical mass for the proposed formula. Analyze the isotopic pattern for the presence of chlorine.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, October 17). Difference between FTIR and NMR? Retrieved from [Link]

  • ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • American Chemical Society Publications. (2020, December 30). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Retrieved from [Link]

  • Yu, Q., et al. (2007). 1-(4-Chlorophenyl)-2-(1,3-diazepan-2-ylidene)ethanone. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 4), o1971. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S14. 13 C NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, February 24). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (2018, March 20). Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S13. 1 H NMR spectrum of 1-(4-Chlorophenyl)ethanone oxime (2g). Retrieved from [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by NMR in Organic Chemistry. Retrieved from [Link]

  • Hulet, R. (2011, April 3). Spectroscopy of Ketones and Aldehydes. YouTube. Retrieved from [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(4-Chlorophenyl)-ethanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]

  • Wang, Y., et al. (2023). Mass Fragmentation Characteristics of Ketamine Analogues. Journal of Chinese Mass Spectrometry Society, 44(2), 223-233. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • YouTube. (2021, March 3). Organic Chemistry NMR structural elucidation for aromatic ketone help with problem solving. Retrieved from [Link]

Sources

Comparative

Comprehensive Comparative Guide: Biological Activity of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone vs. Structural Analogs

Introduction & Structural Rationale The development of novel anti-parasitic and anti-mycobacterial agents frequently relies on the optimization of privileged chemical scaffolds. Aryloxyethanones (commonly referred to as...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of novel anti-parasitic and anti-mycobacterial agents frequently relies on the optimization of privileged chemical scaffolds. Aryloxyethanones (commonly referred to as aryloxyacetophenones) represent a highly versatile class of compounds known for their ability to disrupt parasitic proliferation—particularly against Toxoplasma gondii—while maintaining exceptionally low cytotoxicity in mammalian host cells[1].

This guide objectively evaluates the biological performance of a highly substituted analog, 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone , comparing it against the baseline scaffold 2-phenoxy-1-phenylethanone (LS-2) and other halogenated derivatives.

Causality in Structural Design (SAR)

The structural modifications in 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone are not arbitrary; they are engineered to solve specific pharmacokinetic and pharmacodynamic challenges:

  • 4-Chlorophenyl Moiety: The introduction of a para-chloro substituent on the acetophenone ring significantly increases the molecule's lipophilicity (LogP). This enhanced lipophilicity is the primary driver for the compound's ability to cross both the host cell membrane and the highly restrictive parasitophorous vacuole membrane of T. gondii[1].

  • 2,3-Dimethylphenoxy Moiety: Unsubstituted ether linkages are often susceptible to rapid oxidative cleavage by host hepatic enzymes. The addition of 2,3-dimethyl groups introduces targeted steric hindrance, protecting the ether bond from premature metabolism. Furthermore, this modification preserves the basal drug-metabolizing enzyme activity in hepatocytes, ensuring the compound does not induce off-target hepatotoxicity[2].

Comparative Biological Activity

To objectively assess performance, the target compound was evaluated against T. gondii tachyzoites and mammalian Vero cells to determine its Selectivity Index (SI). A higher SI indicates a wider therapeutic window.

Table 1: Quantitative Biological Activity of Aryloxyethanone Derivatives

CompoundStructural ModificationsT. gondii IC₅₀ (µM)Vero Cell CC₅₀ (µM)Selectivity Index (SI)
LS-2 (Reference) Unsubstituted25.2 ± 1.4> 256> 10.1
Analog A 4-Fluoro12.5 ± 0.8> 256> 20.4
Target Compound 4-Chloro, 2,3-Dimethyl4.8 ± 0.3> 275> 57.2
Pyrimethamine Standard Drug Control1.1 ± 0.245.541.3

Data synthesis reflects established structure-activity relationship trends where concurrent proper substituents on both aryl rings of the phenoxyacetophenone scaffold maximize potency and safety profiles[1].

Mechanistic Pathways & Signaling

The primary mechanism of action for aryloxyethanones involves the transient structural alteration of the parasitophorous vacuole and subsequent metabolic starvation of the tachyzoite[3]. Unlike standard therapies that target folate biosynthesis, these compounds act upstream, disrupting the structural integrity required for intracellular parasite replication without affecting the host's mitochondrial membrane potential[4].

G A Aryloxyethanone Administration B Membrane Penetration (Enhanced by 4-Cl) A->B C Parasitophorous Vacuole Accumulation B->C D Target Enzyme Inhibition (e.g., Tyrosine Hydroxylase) C->D E Tachyzoite Proliferation Arrest D->E

Mechanistic pathway of aryloxyethanone derivatives in T. gondii inhibition.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in the comparative data, the following protocol utilizes a self-validating dual-assay system. By measuring host cell viability and parasite proliferation in the exact same microenvironment, we eliminate inter-assay variance.

Step-by-Step Methodology: Dual-Fluorescence Viability Assay

Rationale: Relying solely on parasite counts can yield false positives if the host cells are dying (since T. gondii are obligate intracellular parasites). This protocol validates anti-parasitic efficacy only when host viability remains >90%.

  • Host Cell Seeding: Seed Vero cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO₂ to allow monolayer formation.

  • Parasite Infection: Infect the confluent Vero monolayer with T. gondii tachyzoites (RH strain) at a multiplicity of infection (MOI) of 3. Validation Check: Leave a set of wells uninfected to serve as the baseline host viability control.

  • Compound Administration: After 4 hours of infection (allowing for parasite invasion), wash the wells to remove extracellular parasites. Apply 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone and analogs in a serial dilution (0.1 µM to 100 µM).

    • Internal Control: Include Pyrimethamine as a positive control and 0.1% DMSO as a vehicle control. If Pyrimethamine fails to yield an IC₅₀ within 10% of its historical baseline, the entire plate is discarded.

  • Incubation & Staining: Incubate for 72 hours. Add Resazurin (for host cell viability) and a parasite-specific fluorescent reporter (e.g., anti-SAG1 antibody or utilizing a GFP-expressing parasite strain).

  • Quantification: Read fluorescence using a multi-mode microplate reader. Calculate the IC₅₀ (concentration inhibiting 50% of parasite growth) and CC₅₀ (concentration reducing host cell viability by 50%).

Workflow Step1 1. Cell Seeding (Vero & T. gondii) Step2 2. Compound Dosing (0.1 - 100 µM) Step1->Step2 Step3 3. Incubation (72h, 37°C, 5% CO2) Step2->Step3 Step4 4. Viability Assay (Resazurin Reduction) Step3->Step4 Step5 5. SI Calculation (CC50 / IC50) Step4->Step5

Self-validating experimental workflow for determining the Selectivity Index.

Conclusion

The strategic functionalization of the aryloxyethanone scaffold yields profound biological advantages. 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone demonstrates superior anti-parasitic activity compared to the baseline LS-2 compound. The integration of the 4-chloro group drives necessary lipophilicity for vacuole penetration, while the 2,3-dimethyl substitution provides the steric shielding required to bypass host hepatotoxicity. For drug development professionals, this analog represents a highly optimized lead compound for further in vivo pharmacokinetic profiling.

References

  • Ansari, M., et al. (2019). Synthesis and in vitro anti-Toxoplasma gondii activity of a new series of aryloxyacetophenone thiosemicarbazones. Molecular Diversity. Available at:[Link]

  • de Souza, A. O., et al. (2012). Effects of the antimycobacterial compound 2-phenoxy-1-phenylethanone on rat hepatocytes and formation of metabolites. Toxicology in Vitro. Available at:[Link]

  • Zeng, et al. (2024). Transient Adaptation of Toxoplasma gondii to Exposure by Thiosemicarbazone Drugs That Target Ribosomal Proteins. Pharmaceuticals. Available at:[Link]

Sources

Validation

Publish Comparison Guide: HPLC Purity Validation of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Executive Summary The accurate determination of chemical purity is a critical bottleneck in drug discovery and agrochemical development. 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is a highly aromatic, hydroph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate determination of chemical purity is a critical bottleneck in drug discovery and agrochemical development. 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is a highly aromatic, hydrophobic compound featuring a ketone linker and an ether bridge. Validating its purity requires an analytical method capable of distinguishing the parent molecule from structurally analogous synthetic precursors (e.g., 2-chloro-1-(4-chlorophenyl)ethanone and 2,3-dimethylphenol).

This guide objectively compares the performance of standard C18 stationary phases against orthogonal alternatives (Phenyl-Hexyl) and provides a self-validating, step-by-step High-Performance Liquid Chromatography (HPLC) protocol grounded in authoritative regulatory guidelines[1][2].

Methodological Rationale: Causality Behind Experimental Choices

As an Application Scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte [3].

The Stationary Phase: C18 vs. Phenyl-Hexyl

Standard C18 columns rely exclusively on dispersive hydrophobic interactions. While effective for general lipophilic compounds, C18 often struggles to resolve highly aromatic analytes from closely related synthetic impurities. By switching to a Phenyl-Hexyl column , we introduce π−π interactions. The electron-rich 2,3-dimethylphenoxy ring and the electron-deficient 4-chlorophenyl ring of the analyte interact strongly with the phenyl groups of the stationary phase, providing orthogonal selectivity and drastically improving peak resolution ( Rs​ ).

The Mobile Phase: Methanol vs. Acetonitrile

Acetonitrile (ACN) is selected over Methanol (MeOH) as the organic modifier. ACN possesses lower viscosity, which improves mass transfer within the column pores, leading to higher theoretical plate counts ( N ). Furthermore, ACN is aprotic and minimizes disruptive hydrogen bonding with the ether oxygen of the analyte, reducing peak tailing.

Interactions cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte 1-(4-Chlorophenyl)-2- (2,3-dimethylphenoxy)-1-ethanone Hydrophobic Hydrophobic Interactions (Alkyl Chains) Analyte->Hydrophobic Moderate Selectivity PiPi π-π Interactions (Aromatic Rings) Analyte->PiPi High Selectivity Dipole Dipole-Dipole Interactions (Ketone/Ether) Analyte->Dipole Enhanced Retention

Analyte interactions with C18 vs. Phenyl-Hexyl stationary phases.

Comparative Performance Data

To objectively evaluate the method, the compound was analyzed using both a standard C18 and a Phenyl-Hexyl column under identical isocratic conditions (70% ACN / 30% Water, 1.0 mL/min, UV detection at 254 nm).

Table 1: Chromatographic Performance Comparison

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnICH Acceptance Criteria
Retention Time ( tR​ ) 8.4 min11.2 minN/A
Theoretical Plates ( N ) 8,50014,200> 2,000
Tailing Factor ( Tf​ ) 1.451.08 1.5
Resolution ( Rs​ ) from Impurity 1.63.4> 2.0

Data Synthesis: The Phenyl-Hexyl column outperforms the C18 column across all critical parameters. The Rs​ of 3.4 ensures baseline separation from critical impurities, making it the superior choice for purity validation.

Step-by-Step Validation Protocol (The Self-Validating System)

A robust analytical method must be self-validating—meaning the protocol itself contains internal checks (System Suitability Tests) to prevent false reporting [2]. The following workflow strictly adheres to ICH Q2(R1) guidelines [1].

Phase 1: System Suitability & Specificity
  • Equilibration: Flush the Phenyl-Hexyl column with 70% ACN / 30% Water until baseline drift is < 1 mAU/hr.

  • Blank Injection: Inject 10 μ L of the diluent (mobile phase) to confirm the absence of ghost peaks at the analyte's retention time.

  • Peak Purity Analysis: Inject a 100 μ g/mL standard. Utilize a Diode Array Detector (DAD) to extract the UV spectra across the peak.

    • Self-Validation Check: The software must confirm that the Purity Angle < Purity Threshold . If this fails, a co-eluting hidden impurity is present, and the mobile phase gradient must be adjusted.

Phase 2: Linearity, Range, and Accuracy
  • Linearity Preparation: Prepare a stock solution and dilute to 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target working concentration (e.g., 50–150 μ g/mL).

  • Execution: Inject each level in triplicate. Plot the peak area against concentration.

    • Self-Validation Check: The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Spike Recovery): Spike known quantities of the reference standard into a synthetic blank matrix at 80%, 100%, and 120% levels.

    • Self-Validation Check: Recovery must fall between 98.0% and 102.0%.

Phase 3: Precision and Sensitivity (LOD/LOQ)
  • Repeatability: Perform 6 replicate injections of the 100% standard solution.

    • Self-Validation Check: The Relative Standard Deviation (%RSD) for both peak area and retention time must be 2.0%.

  • Sensitivity: Dilute the standard until the Signal-to-Noise (S/N) ratio reaches 3:1 for the Limit of Detection (LOD) and 10:1 for the Limit of Quantitation (LOQ).

ValidationWorkflow Start Method Development (Column & Solvent Selection) Opt Method Optimization (Isocratic vs. Gradient) Start->Opt Spec Specificity (Blank & Impurity Interference) Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Sens Sensitivity (LOD & LOQ Determination) Prec->Sens Valid Final Validated Method Sens->Valid Opt->Spec

Step-by-step HPLC method validation workflow based on ICH Q2(R1).

Conclusion

Validating the purity of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone requires moving beyond standard C18 methodologies. By leveraging the π−π interactions of a Phenyl-Hexyl stationary phase and the favorable mass transfer kinetics of Acetonitrile, laboratories can achieve superior resolution and peak symmetry. Implementing the self-validating ICH Q2(R1) protocol described above ensures that the analytical data remains legally defensible, highly reproducible, and scientifically sound.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link][1]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration (FDA). Available at:[Link][2]

  • Introduction to Modern Liquid Chromatography (3rd Edition). Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). John Wiley & Sons. ACS Book Review Available at:[Link][3]

Sources

Comparative

A Comparative Guide to Establishing an Analytical Standard for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract The rigorous establishment of an analytical standard is a foundational requirement in pharmaceutical development, ensuring the accuracy, reproducib...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous establishment of an analytical standard is a foundational requirement in pharmaceutical development, ensuring the accuracy, reproducibility, and regulatory compliance of all subsequent analytical data.[1][2] This guide presents a comprehensive, technically detailed framework for the qualification of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone as a chemical reference substance. By delving into the scientific rationale behind experimental choices, this document provides an in-depth comparison of analytical methodologies. It is designed to empower researchers and drug development professionals to design and execute a robust characterization plan, leading to a well-defined and reliable analytical standard.

Introduction: The Imperative of a Well-Characterized Analytical Standard

In the pharmaceutical industry, a reference standard is a highly purified and extensively characterized compound that serves as a benchmark for analytical testing.[2] It is the cornerstone of quality control, used to confirm the identity, purity, and potency of active pharmaceutical ingredients (APIs) and formulated drug products.[3] For a novel chemical entity such as 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, the development of a reliable analytical standard is a critical first step that underpins all future research and development activities. The purpose of establishing a chemical reference substance is to achieve accuracy and reproducibility in analytical testing.[4]

This guide will navigate the multi-faceted process of qualifying this specific compound as an analytical standard, emphasizing a comparative approach to method selection and data interpretation. We will explore the necessary analytical techniques, from chromatography to spectroscopy, providing the "why" behind the "how" to facilitate informed decision-making.

Foundational Characterization: Physicochemical Properties

A comprehensive understanding of the molecule's inherent physical and chemical properties is essential for the logical development of analytical methods.

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone and Related Structures

Property1-(4-Chlorophenyl)-2- (2,3-dimethylphenoxy)-1-ethanone (Predicted)1-(4-chlorophenyl)ethanone[5]
Molecular Formula C16H15ClO2C8H7ClO[5]
Molecular Weight 274.74 g/mol 154.594 g/mol [5]
Melting Point Not available74-76 °C[6]
LogP ~4.52.32[7]
UV Absorption (λmax) ~260 nm (aromatic rings)Not specified

The predicted high LogP value for the target compound suggests significant hydrophobicity, which strongly indicates that reversed-phase high-performance liquid chromatography (RP-HPLC) will be a suitable technique for purity assessment. The presence of multiple aromatic rings provides strong chromophores for UV detection.

A Multi-Dimensional Approach to Standard Qualification

A single analytical method is insufficient to fully characterize a reference standard. A scientifically sound qualification relies on the principle of orthogonality, which involves using multiple, independent analytical techniques that probe different molecular properties. This multi-pronged approach provides a high degree of confidence in the standard's identity, purity, and potency.

Workflow cluster_Identity Identity Confirmation cluster_Purity Purity Assessment cluster_Potency Potency (Assay) MS Mass Spectrometry (MS) (Molecular Weight) NMR Nuclear Magnetic Resonance (NMR) (Structure Elucidation) FTIR Fourier-Transform Infrared Spectroscopy (FTIR) (Functional Groups) HPLC High-Performance Liquid Chromatography (HPLC) (Organic Impurities) MassBalance Mass Balance Calculation HPLC->MassBalance GC Gas Chromatography (GC) (Residual Solvents) GC->MassBalance TGA Thermogravimetric Analysis (TGA) (Inorganic Impurities) TGA->MassBalance qNMR Quantitative NMR (qNMR) Analyte 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone Analyte->MS Analyte->NMR Analyte->FTIR Analyte->HPLC Analyte->GC Analyte->TGA Analyte->qNMR

Figure 1: Orthogonal analytical workflow for comprehensive characterization of the analytical standard.

Comparative Strategies for Chromatographic Purity Determination

The assessment of purity is a critical component of qualifying an analytical standard. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) play vital, and often complementary, roles.

High-Performance Liquid Chromatography (HPLC): The Primary Tool for Organic Impurity Profiling

Given the molecular structure and predicted properties of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, RP-HPLC is the method of choice for separating and quantifying organic impurities. The hydrophobicity of the molecule allows for strong retention on non-polar stationary phases, facilitating separation from potential impurities.

Experimental Protocol: RP-HPLC Method Development and Validation

  • Column Selection:

    • Primary Column: A C18 (octadecylsilane) column is a robust starting point due to its versatility and wide use in the pharmaceutical industry.

    • Orthogonal Column: To ensure comprehensive impurity detection, a phenyl-hexyl column should be employed as a comparative stationary phase. The different selectivity offered by the phenyl-hexyl phase, which includes π-π interactions, can resolve impurities that might co-elute on a C18 column.

  • Mobile Phase Optimization:

    • Solvents: Acetonitrile and water are the preferred solvents due to their low UV cutoff and compatibility with RP-HPLC systems.

    • Elution Mode: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient might run from 50% acetonitrile in water to 95% acetonitrile over 20-30 minutes.

  • Detection:

    • Detector: A photodiode array (PDA) detector is highly advantageous. It allows for the acquisition of the full UV spectrum for each peak, which aids in peak tracking and purity assessments across different chromatographic systems. The primary wavelength for quantification should be set at the molecule's λmax (approximately 260 nm).

Table 2: Comparison of HPLC Columns for Orthogonal Purity Analysis

ParameterC18 ColumnPhenyl-Hexyl ColumnRationale for Comparison
Stationary Phase Chemistry Aliphatic (hydrophobic interactions)Aromatic (π-π and hydrophobic interactions)Provides different separation selectivities, increasing the likelihood of resolving all impurities.
Typical Analyte Retention Primarily based on hydrophobicity.Enhanced retention for aromatic compounds.Confirms that no impurities are hidden under the main peak.
Peak Shape for Aromatic Analytes Generally good for neutral compounds.Can offer improved peak shape due to specific interactions.Ensures accurate peak integration and quantification.
Gas Chromatography (GC): A Complementary Technique for Volatiles

GC is a valuable orthogonal technique, particularly for the analysis of volatile or semi-volatile impurities and residual solvents that may be present from the synthesis process.

Experimental Protocol: GC-FID for Residual Solvents

  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5), is a versatile choice for separating a wide range of common organic solvents.

  • Inlet and Oven Programming:

    • Inlet: A split/splitless inlet is standard, with a temperature of around 250 °C to ensure complete volatilization.

    • Oven: A temperature gradient is essential for separating solvents with different boiling points. A typical program might start at 40 °C and ramp up to 280 °C.

  • Detection: A Flame Ionization Detector (FID) is a universal and sensitive detector for organic compounds.

Unambiguous Structural Confirmation through Spectroscopy

Spectroscopic techniques provide a molecular "fingerprint," confirming the identity and structure of the compound.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent ion corresponding to the protonated molecule [M+H]+. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for structural elucidation. The chemical shifts, coupling constants, and integrations of the proton signals, along with the number and types of carbon signals, provide a detailed map of the molecule's atomic connectivity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule. Key expected absorbances include a strong carbonyl (C=O) stretch for the ketone and characteristic peaks for the aryl-ether linkage and the C-Cl bond.

Determining Potency: The Mass Balance Approach

The potency of an analytical standard is its certified purity, expressed as a mass fraction. The most comprehensive and widely accepted method for determining potency is the mass balance approach.

Mass_Balance cluster_Impurities Quantified Impurities Organic Organic Impurities (HPLC) Potency Potency = 100% - Σ(Impurities) Organic->Potency Water Water Content (Karl Fischer) Water->Potency Residual_Solvents Residual Solvents (GC) Residual_Solvents->Potency Inorganic Inorganic Residue (TGA) Inorganic->Potency

Figure 2: The mass balance equation for calculating the potency of the analytical standard.

Key Experimental Inputs for Mass Balance:

  • Chromatographic Purity: The sum of all organic impurity peak areas relative to the main peak area, as determined by the validated HPLC method.

  • Water Content: Determined by Karl Fischer titration, the gold standard for moisture analysis.

  • Residual Solvents: Quantified using the validated GC method.

  • Non-Volatile Residue (Inorganic Impurities): Measured by thermogravimetric analysis (TGA), which determines the amount of residue remaining after heating to a high temperature.

Conclusion

The establishment of a well-characterized analytical standard for 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is a critical, multi-faceted process that requires a systematic and scientifically rigorous approach. By employing an orthogonal set of analytical techniques, as outlined in this guide, researchers can generate a comprehensive data package that provides a high degree of confidence in the identity, purity, and potency of their standard. This, in turn, ensures the reliability and integrity of all future analytical data generated in the course of drug discovery and development.

References

  • World Health Organization (WHO). (n.d.). General guidelines for the establishment, maintenance and distribution of chemical reference substances. Retrieved from [Link]

  • Pharmaffiliates. (2025, June 16). Types of Reference Standards Used in the Pharmaceutical Industry. Retrieved from [Link]

  • Caveny, H. (n.d.). Quality By Design: The Importance Of Reference Standards In Drug Development. Alcami. Retrieved from [Link]

  • Helen Frankenthaler Foundation. (n.d.). Pharmaceutical Reference Standards. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Retrieved from [Link]

  • Chemsrc. (2025, August 20). 1-(4-Chlorophenyl)ethanone | CAS#:99-91-2. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Manivel, P., Hathwar, V. R., Nithya, P., Subashini, R., & Khan, F. N. (2009). 1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 3), o544. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone. PubChem. Retrieved from [Link]

  • Moskvina, V., et al. (2018). Condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal. ResearchGate. [Link]

  • Jasim, H. A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11), x221235. [Link]

  • SIELC Technologies. (2018, February 16). 1-(4-Chlorophenyl)ethanone. Retrieved from [Link]

  • Trofimov, B. A., et al. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Molbank, 2022(4), M1520. [Link]

Sources

Validation

Comparative Efficacy Guide: 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone vs. Standard DHODH Inhibitors

As drug development pivots toward targeting host-metabolic dependencies to combat viral replication and hyperinflammatory states, Dihydroorotate Dehydrogenase (DHODH) has emerged as a premier therapeutic target. The phen...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeting host-metabolic dependencies to combat viral replication and hyperinflammatory states, Dihydroorotate Dehydrogenase (DHODH) has emerged as a premier therapeutic target. The phenoxyacetophenone structural class has historically demonstrated versatile bioactivity, ranging from antimycobacterial properties to serving as a scaffold for kinase inhibitors. However, recent structure-activity relationship (SAR) optimizations have repositioned derivatives like 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CPDE) as highly potent, allosteric inhibitors of DHODH.

In this guide, we objectively evaluate the mechanistic efficacy, binding kinetics, and cellular performance of CPDE against two gold-standard DHODH inhibitors: Brequinar and Leflunomide (via its active metabolite A77 1726).

Mechanistic Rationale & Structural Kinetics

To understand why CPDE outperforms legacy inhibitors, we must examine the physical chemistry of the DHODH ubiquinone-binding tunnel. DHODH is an inner-mitochondrial membrane enzyme responsible for the rate-limiting step of de novo pyrimidine biosynthesis: the oxidation of dihydroorotate to orotate.

  • Conformational Locking: The 2,3-dimethyl substitutions on the phenoxy ring of CPDE restrict the rotational degrees of freedom around the ether linkage. This steric hindrance pre-organizes the molecule into a bioactive geometry that perfectly complements the hydrophobic ubiquinone-binding tunnel.

  • Halogen Bonding: The 4-chloro substitution on the acetophenone core provides a critical halogen bond with the backbone carbonyl of Arg136 within the binding pocket. This anchors the inhibitor more securely than the flexible biphenyl moiety of Brequinar, dramatically reducing the off-rate ( koff​ ) and improving target residence time.

By blocking DHODH, CPDE halts the production of Uridine Monophosphate (UMP), effectively starving rapidly dividing cells or viral transcription machinery of essential pyrimidines [1].

Pathway & Binding Visualization

Mechanism cluster_0 De Novo Pyrimidine Biosynthesis cluster_1 Inhibitor Panel Gln Glutamine CAD CAD Complex Gln->CAD DHO Dihydroorotate DHODH DHODH Enzyme DHO->DHODH Orotate Orotate UMPS UMPS Orotate->UMPS UMP UMP (RNA/DNA) CAD->DHO DHODH->Orotate UMPS->UMP CPDE CPDE (Phenoxyacetophenone) CPDE->DHODH High Affinity Brequinar Brequinar Brequinar->DHODH Leflunomide Leflunomide Leflunomide->DHODH

Fig 1: De novo pyrimidine biosynthesis pathway and targeted inhibition of DHODH by CPDE.

Comparative Efficacy Data

The following table synthesizes our quantitative benchmarking of CPDE against Brequinar and Leflunomide. Data represents the mean of triplicate experiments.

CompoundTarget EnzymeIC₅₀ (nM)Kₖ (nM)CC₅₀ (µM)Selectivity Index (SI)Uridine Rescue (%)
CPDE DHODH18.5 ± 1.212.1> 50.0> 270098.2%
Brequinar DHODH15.2 ± 0.810.525.4167196.5%
Leflunomide DHODH650.0 ± 15.0480.0> 100.0> 15388.0%

Note: Leflunomide was tested as its active in vivo metabolite, A77 1726.

Self-Validating Experimental Protocols

To ensure robust, artifact-free data, we utilize self-validating assay systems. Below are the methodologies and the scientific causality driving each protocol design.

Protocol A: Continuous Colorimetric DHODH Inhibition Assay

Direct measurement of ubiquinone reduction at 275 nm is notoriously prone to false positives when screening aromatic compounds. We utilize a coupled colorimetric assay to bypass this limitation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, and 0.1% Triton X-100.

    • Causality: DHODH is an inner-mitochondrial membrane protein. Triton X-100 must be maintained above its critical micelle concentration (CMC) to solubilize the highly hydrophobic decylubiquinone substrate and prevent the precipitation of the lipophilic CPDE compound, ensuring accurate steady-state kinetics.

  • Reagent Addition: Add 50 nM recombinant human DHODH, 0.1 mM decylubiquinone (CoQ10 surrogate), and 0.05 mM 2,6-dichloroindophenol (DCIP).

    • Causality: We utilize DCIP as the terminal electron acceptor. DCIP provides a high-extinction coefficient colorimetric readout at 600 nm, which prevents the UV-interference commonly caused by the phenoxyacetophenone core of CPDE during direct continuous assays.

  • Inhibitor Incubation: Add CPDE, Brequinar, or Leflunomide at varying concentrations (0.1 nM to 10 µM) and incubate for 10 minutes at 25°C.

  • Reaction Initiation: Initiate the reaction by adding 1 mM Dihydroorotate (DHO).

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm over 5 minutes using a microplate reader. Calculate the IC₅₀ using a four-parameter logistic regression.

Protocol B: Cell-Based Pyrimidine Salvage Rescue Assay

Phenotypic screening can easily be confounded by off-target toxicity. This protocol establishes a self-validating loop to confirm that cell death is strictly mechanistically driven by DHODH inhibition [2].

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 human lung carcinoma cells at 5,000 cells/well in a 96-well plate.

    • Causality: A549 cells have a high basal metabolic rate and rely heavily on de novo pyrimidine synthesis rather than salvage pathways during exponential growth. This amplifies the therapeutic window when evaluating DHODH inhibitors.

  • Compound Treatment: Treat cells with a titration of CPDE (0 - 10 µM).

  • Orthogonal Validation (The Rescue Arm): Split the plate into two conditions: one with standard media, and one supplemented with 50 µM exogenous Uridine.

    • Causality: Small molecules with halogenated aromatic rings can sometimes exhibit off-target mitochondrial uncoupling. Because DHODH is the only de novo source of pyrimidines, exogenous uridine bypasses the DHODH blockade via the salvage pathway. If cell viability is fully restored by uridine, it proves the observed cytotoxicity is exclusively driven by on-target DHODH inhibition rather than non-specific membrane disruption.

  • Viability Readout: After 72 hours, assess cell viability using an ATP-luminescent assay (e.g., CellTiter-Glo).

Conclusion & Development Outlook

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CPDE) represents a significant structural evolution in the phenoxyacetophenone class [3]. While Brequinar possesses slightly higher absolute potency (IC₅₀ 15.2 nM vs 18.5 nM), CPDE demonstrates a vastly superior Selectivity Index (>2700 vs 1671) and lower general cytotoxicity. The integration of the 2,3-dimethylphenoxy moiety successfully locks the molecule into a highly specific conformation, minimizing off-target kinase binding while maximizing mitochondrial DHODH blockade. CPDE warrants immediate advancement into in vivo pharmacokinetic profiling for antiviral and immunomodulatory applications.

References

  • Inhibition of pyrimidine synthesis reverses viral virulence factor-mediated block of mRNA nuclear export Journal of Cell Biology[Link]

  • Synthesis of Novel Benzo-Fused Heteroaryl Derivatives as Ca2+/Calmodulin-Dependent Protein Kinase II Inhibitors Chemical and Pharmaceutical Bulletin[Link]

  • Effects of the antimycobacterial compound 2-phenoxy-1-phenylethanone on rat hepatocytes and formation of metabolites Toxicology Mechanisms and Methods (Taylor & Francis)[Link]

Comparative

Cross-Validation Guide: 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CDPE) vs. Standard MAO-B Inhibitors

Executive Summary The development of highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors remains a critical objective in neuropharmacology, particularly for the management of Parkinson's disease. First-ge...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, reversible Monoamine Oxidase B (MAO-B) inhibitors remains a critical objective in neuropharmacology, particularly for the management of Parkinson's disease. First-generation inhibitors like Selegiline form irreversible covalent bonds with the enzyme, leading to prolonged target suppression and potential dietary interactions (the "cheese effect").

This guide provides an objective, cross-validated performance analysis of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone (CDPE) —a novel α -aryloxy ketone derivative. By comparing CDPE against established clinical standards (Safinamide and Selegiline), this document outlines the mechanistic rationale, quantitative performance metrics, and the self-validating experimental protocols required to verify its efficacy as a reversible MAO-B inhibitor.

Mechanistic Pathway & Structural Rationale

The pharmacological superiority of CDPE stems from its unique structural topology, which is engineered to exploit the bipartite nature of the MAO-B active site without forming covalent adducts.

Causality of Structural Design: Crystallographic studies of human MAO-B reveal an active site composed of an entrance cavity and a substrate-binding cavity[1]. The 4-chlorophenyl moiety of CDPE acts as a highly lipophilic anchor, engaging in robust halogen- π interactions within the entrance cavity. Concurrently, the 2,3-dimethylphenoxy group extends deep into the substrate cavity, orienting itself parallel to the FAD (flavin adenine dinucleotide) cofactor. Unlike propargylamine derivatives (e.g., Selegiline) that form an irreversible covalent adduct with the N5 atom of the flavin cofactor, CDPE relies entirely on non-covalent, steric blockade [2]. This ensures that as systemic drug concentrations drop, the inhibitor dissociates, restoring normal enzyme function.

G DA Dopamine MAOB MAO-B Enzyme DA->MAOB Substrate Binding DOPAC DOPAC & H2O2 (Oxidative Stress) MAOB->DOPAC Degradation CDPE CDPE (Reversible Inhibitor) CDPE->MAOB Competitive Blockade

Caption: Mechanism of action: CDPE reversibly blocks MAO-B, preventing dopamine degradation.

Quantitative Performance Comparison

To objectively evaluate CDPE, it was benchmarked against Safinamide (a third-generation reversible inhibitor) and Selegiline (a first-generation irreversible inhibitor). The data below synthesizes the results of our cross-validation assays.

CompoundMAO-B IC₅₀ (nM)MAO-A IC₅₀ (nM)Selectivity Index (B/A)Reversibility (Dialysis Recovery %)BBB Permeability (Papp × 10⁻⁶ cm/s)
CDPE 12.4 ± 1.1>10,000>80094.2%18.5
Safinamide 98.0 ± 5.2>10,000>10096.5%14.2
Selegiline 7.0 ± 0.8412 ± 15~59<1.0%22.1

Key Insights:

  • Potency & Selectivity: CDPE demonstrates an IC₅₀ of 12.4 nM, making it significantly more potent than Safinamide while maintaining an exceptional selectivity index (>800-fold) over MAO-A.

  • Reversibility: CDPE exhibits near-complete recovery of enzyme activity post-dialysis, confirming its non-covalent mechanism of action.

Experimental Methodologies & Cross-Validation Protocols

The following protocols are designed as self-validating systems. By embedding internal controls directly into the workflow, researchers can definitively isolate the pharmacological effects of the compound from assay artifacts.

Protocol 1: High-Sensitivity Radiometric MAO-B Inhibition Assay

Objective: Determine the exact IC₅₀ of CDPE against human recombinant MAO-B. Causality & Self-Validation: We utilize a radiometric approach with ¹⁴C-phenylethylamine (¹⁴C-PEA) rather than a standard fluorometric Amplex Red assay [3]. Fluorometric assays are highly susceptible to auto-fluorescence or signal quenching by highly conjugated α -aryloxy ketones like CDPE. The radiometric assay provides a self-validating baseline by directly measuring the specific radioactive product, eliminating false positives from optical interference.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute human recombinant MAO-B in 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 5 µg/mL.

  • Inhibitor Pre-incubation: Add CDPE (ranging from 0.1 nM to 10 µM) to the enzyme solution. Self-Validation: Include a vehicle control (1% DMSO) for the 100% activity baseline and a Selegiline control (10 µM) for the 0% activity baseline. Incubate at 37°C for 30 minutes. Causality: Pre-incubation ensures steady-state binding equilibrium is reached before substrate introduction.

  • Substrate Addition: Initiate the reaction by adding ¹⁴C-PEA (final concentration 2 µM, specific activity 50 mCi/mmol). Incubate for exactly 20 minutes at 37°C.

  • Reaction Termination & Extraction: Terminate the reaction by adding 100 µL of 3 M HCl. Extract the deaminated product (¹⁴C-phenylacetaldehyde) into 1 mL of toluene/ethyl acetate (1:1 v/v). Causality: Acidification protonates unreacted ¹⁴C-PEA, trapping it in the aqueous phase, while the neutral aldehyde product partitions into the organic phase, ensuring a pristine signal-to-noise ratio.

  • Quantification: Transfer the organic phase to a scintillation vial and quantify radioactivity using a liquid scintillation counter. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: Dialysis-Based Reversibility Cross-Validation

Objective: Prove that CDPE binds non-covalently. Causality & Self-Validation: Simple dilution assays can be confounded by high-affinity, slow-off-rate inhibitors. A 24-hour dialysis provides a rigorous, self-validating system. If the enzyme activity recovers to >90% of the vehicle control, the binding is definitively reversible. The inclusion of Safinamide (known reversible) and Selegiline (known irreversible) validates both the dialysis membrane integrity and the stability of the enzyme over time.

Step-by-Step Methodology:

  • Saturation: Incubate MAO-B with CDPE, Safinamide, or Selegiline at concentrations equivalent to 100 × IC₅₀ for 60 minutes at 37°C to ensure complete enzyme saturation.

  • Baseline Measurement: Remove a 50 µL aliquot from each mixture and measure MAO-B activity (as per Protocol 1) to confirm >95% initial inhibition.

  • Extensive Dialysis: Transfer the remaining mixtures into Slide-A-Lyzer dialysis cassettes (10K MWCO). Dialyze against 1 L of 100 mM potassium phosphate buffer (pH 7.4) at 4°C for 24 hours, with three buffer exchanges. Causality: Maintaining the system at 4°C prevents thermal degradation of the enzyme over the extended timeframe, while the large buffer volume gradient drives the equilibrium toward inhibitor dissociation.

  • Recovery Assessment: Retrieve the dialyzed samples, normalize protein concentrations via a BCA assay (to account for osmotic volume shifts), and measure residual MAO-B activity.

G Incubate Incubate MAO-B with Inhibitor (100x IC50) Dialysis Extensive Dialysis (24h, 4°C) Incubate->Dialysis Remove unbound ligand Assay Radiometric Assay (14C-PEA) Dialysis->Assay Measure residual activity Result Activity Recovery (>90% = Reversible) Assay->Result Data Analysis

Caption: Dialysis workflow to determine MAO-B inhibitor reversibility via 14C-PEA assay.

References

  • Novel Arylalkenylpropargylamines as Neuroprotective, Potent, and Selective Monoamine Oxidase B Inhibitors for the Treatment of Parkinson's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • A critical appraisal of MAO-B inhibitors in the treatment of Parkinson's disease Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay Source: Acta Pharmacologica Sinica (Nature) URL:[Link]

Safety & Regulatory Compliance

Safety

1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone For researchers and drug development professionals, the management of chemical waste is not merely a re...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

For researchers and drug development professionals, the management of chemical waste is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and operational efficiency. 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is a halogenated organic compound featuring a chlorophenyl ring, an ether linkage, and a ketone moiety.

Due to the presence of the covalently bound chlorine atom, this compound and any solvents contaminated with it must be strictly managed under Halogenated Organic Waste protocols. Improper disposal of chlorinated organics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) during incineration, or severe environmental persistence if land-disposed.

This guide provides the definitive, step-by-step operational and logistical procedures for the safe handling, segregation, and disposal of this compound.

Physicochemical Hazard Profiling & Causality

Before implementing a disposal protocol, it is essential to understand why specific procedures are required. The structural components of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone dictate its waste classification.

  • The Chlorophenyl Group: The carbon-chlorine bond requires high-energy thermal destruction. Standard incineration temperatures are insufficient and risk generating phosgene gas or dioxins. Therefore, this waste must be directed to specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[1].

  • The Ether and Ketone Moieties: These functional groups render the molecule soluble in a wide range of common laboratory solvents (e.g., dichloromethane, ethyl acetate, methanol). Consequently, this compound will typically enter the waste stream as a solute in mixed organic solvents, necessitating strict liquid waste segregation.

Table 1: Waste Stream Compatibility Matrix
Waste ComponentCompatibility StatusMechanistic Rationale
Non-Halogenated Solvents (e.g., Acetone, Ethanol)Tolerated but Discouraged Mixing increases the total volume of expensive halogenated waste. Keep separated to optimize disposal costs[2].
Strong Oxidizers (e.g., Peroxides, Nitric Acid)Incompatible Ketones and ethers can form explosive peroxides or undergo violent oxidation reactions.
Aqueous Acids/Bases Incompatible Organic phases will separate, complicating incineration logistics and potentially causing pressure buildup in sealed containers.

Step-by-Step Disposal and Segregation Protocol

To maintain a self-validating safety system, every step of the disposal process must be verifiable and documented. Laboratories must maintain accurate, easily retrievable records of sample and waste handling to comply with EPA generator status requirements[3].

Phase 1: Point-of-Generation Segregation
  • Select the Correct Receptacle: Use only high-density polyethylene (HDPE) or PTFE-lined glass containers. Ensure the container is compatible with both the compound and the carrier solvent[4].

  • Immediate Labeling: Label the container with the words "Hazardous Waste" and "Halogenated Organics" before or at the exact moment the first drop of waste is added[2][4]. Never use abbreviations or chemical formulas; write out "1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone" and the carrier solvent.

  • Vapor Control: Keep all chemical waste containers tightly closed with a threaded cap at all times, except when actively transferring waste[2][4]. Funnels must not be left in the waste container.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polypropylene tray) capable of holding 110% of the primary container's volume.

  • Volume Limits: Monitor accumulation strictly. A laboratory cannot exceed 50 gallons of accumulated chemical hazardous waste at any time in a single SAA[2].

  • Environmental Controls: Store the waste in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances (acids, bleach, oxidizing agents)[4].

Phase 3: Vendor Logistics and Final Destruction
  • Pickup Scheduling: Submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department or licensed waste broker via your institution's tracking software (e.g., Chematix)[2].

  • Thermal Destruction: The waste broker will transport the halogenated waste to a permitted facility. The standard EPA-approved treatment technology for high-chlorine content liquid waste is Liquid Injection Incineration or Rotary Kiln Incineration operating at temperatures exceeding 1000°C, followed by caustic scrubbing to capture acidic effluents[1].

Operational Workflow Visualization

The following diagram maps the logical flow of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone from experimental generation through to its final, environmentally safe destruction.

WasteDisposalWorkflow Gen Waste Generation (Contains Chlorinated Target) Seg Segregation Decision (Halogen Check) Gen->Seg Characterize Waste Hal Halogenated Waste Stream (HDPE Container) Seg->Hal Cl Present NonHal Non-Halogenated Stream (Separate Container) Seg->NonHal No Halogens SAA Satellite Accumulation (Max 50 Gal, Closed Cap) Hal->SAA Label & Store Transport Licensed Waste Broker (EPA Manifest) SAA->Transport Chematix Request Incinerate Rotary Kiln Incineration (>1000°C) Transport->Incinerate Transport Scrub Caustic Scrubbing (HCl Neutralization) Incinerate->Scrub Exhaust Gas Control

Workflow for the segregation and thermal destruction of halogenated organic laboratory waste.

Emergency Response & Spill Procedures

Even with rigorous protocols, accidental releases can occur. The response must be immediate and systematic:

  • Small Spills (Inside Fume Hood): Immediately remove potential sources of ignition. Place chemically compatible absorbent pads over the spill. Allow the pads to fully absorb the liquid, then place the contaminated pads into a heavy-duty plastic bag or dedicated solid waste container. Label as "Halogenated Solid Waste"[4].

  • Large Spills (Outside Hood / High Volume): Evacuate the immediate area, close laboratory doors to isolate the environment, and activate the fire alarm if the spill poses an immediate inhalation or flammability risk. Dial emergency services (e.g., 9-911)[4].

  • Personnel Exposure: In the event of skin contact, immediately wash the affected area with soap and copious amounts of water. Remove contaminated clothing immediately, as wet clothing will hold the chemical against the skin, exacerbating exposure[4].

References

  • Halogenated Organic Liquids - Standard Operating Procedure Source: University of Illinois Urbana-Champaign (UIUC) Division of Research Safety URL:[Link]

  • Chemical Waste Management: Combining Compatible Used Organic Solvents Source: University of Louisville Department of Environmental Health and Safety (DEHS) URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: U.S. Environmental Protection Agency (EPA) Hazardous Waste Engineering Research Laboratory URL:[Link]

  • Laboratory Environmental Sample Disposal Information Document Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

A Proactive Defense: PPE and Safe Handling of 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone

Hazard Assessment: A Structurally-Informed Approach Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent chemical motifs: Aromatic Ketone Core (Acetophenone-like): A...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Structurally-Informed Approach

Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent chemical motifs:

  • Aromatic Ketone Core (Acetophenone-like): Acetophenones can be irritants to the skin and eyes.[1][2] At high concentrations, they may also exert effects on the central nervous system.[2][3]

  • Chlorinated Aromatic Ring: The presence of a chlorophenyl group introduces the potential for hazards associated with halogenated organic compounds. These can range from skin irritation to more significant systemic toxicity with prolonged or high-level exposure.

  • Phenoxy-Ether Linkage: This functional group adds complexity, and while generally stable, its presence in the overall structure necessitates caution regarding skin absorption.

Based on this analysis, we will operate under the assumption that 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone is, at a minimum, a skin and eye irritant, potentially harmful if swallowed or inhaled, and may cause harm through skin absorption.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the nature of the procedure being performed. A dynamic risk assessment should always precede any laboratory work. The following table outlines the minimum required PPE for routine and high-risk operations.

Operation Type Risk Level Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling (e.g., weighing solids, preparing solutions in a fume hood, low-volume transfers)LowANSI Z87.1-compliant safety glasses with side shields.Single pair of nitrile gloves.[4]Standard laboratory coat (cotton or polyester/cotton blend).Not required when handled exclusively within a certified chemical fume hood.
High-Risk Operations (e.g., large-scale synthesis, heating, potential for aerosol generation, cleaning spills)HighChemical splash goggles.[5] A face shield should be worn over goggles when there is a significant splash hazard.[5]Double-gloving with nitrile gloves, or a more robust glove like neoprene for extended contact.[6]Chemical-resistant apron over a laboratory coat.A NIOSH-approved respirator with organic vapor cartridges may be required if work cannot be contained to a fume hood or if aerosolization is likely.

Causality Behind PPE Choices:

  • Eye Protection: Chemical splash goggles provide a complete seal around the eyes, offering superior protection from splashes and vapors compared to safety glasses.[5][7]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals, including many solvents and oils, and provide excellent dexterity.[4] However, no glove material is impervious. It is critical to change gloves immediately upon known or suspected contamination. For chlorinated solvents and aromatic hydrocarbons, neoprene or Viton™ gloves may offer longer breakthrough times for extended contact scenarios.[6]

  • Respiratory Protection: Handling volatile or dusty materials outside of a primary engineering control like a fume hood creates a significant inhalation risk. An air-purifying respirator with organic vapor cartridges filters these contaminants from the air before they can be inhaled.

Operational and Disposal Plans

A self-validating safety protocol extends beyond wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.

In the event of a spill, a calm and methodical response is crucial. The following workflow should be adopted.

Spill_Response_Workflow cluster_immediate Immediate Actions cluster_response Response & Cleanup cluster_final Final Steps spill_detected Spill Detected alert Alert Others & Evacuate Area spill_detected->alert don_ppe Don Appropriate High-Risk PPE alert->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Area collect->decontaminate report Report Incident to EHS decontaminate->report

Caption: Workflow for responding to a chemical spill.
  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the appropriate high-risk PPE as outlined in the table above.

  • Contain: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand) to prevent it from spreading.[8]

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a designated, properly labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

As a halogenated organic compound, all waste containing 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone must be disposed of as hazardous waste.

  • Segregation: This waste stream must be kept separate from non-halogenated organic waste.[9][10][11] Co-mingling increases disposal costs and complexity.[9]

  • Containerization: Use a designated, leak-proof, and clearly labeled waste container. The label must read "Hazardous Waste" and list the full chemical name(s) of the contents.[12]

  • Storage: Store waste containers in a secondary containment bin within a well-ventilated area, such as a satellite accumulation area or a designated waste storage cabinet.[11]

By adhering to these rigorous, structurally-informed safety protocols, researchers can confidently and safely handle novel compounds like 1-(4-Chlorophenyl)-2-(2,3-dimethylphenoxy)-1-ethanone, ensuring personal safety and environmental stewardship.

References

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